(R)-Leucic acid
描述
2-Hydroxy-4-methylvaleric acid has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
D-Leucic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
alpha-hydroxy analog of leucine; RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54641-21-3 (mono-hydrochloride salt) | |
| Record name | alpha-Hydroxyisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862047 | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
249.00 °C. @ 760.00 mm Hg | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
886 mg/mL | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-36-2, 10303-64-7 | |
| Record name | (±)-2-Hydroxyisocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxyisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-2-hydroxy-4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76.00 °C. @ 760.00 mm Hg | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(R)-Leucic Acid: A Comprehensive Technical Guide on its Role as a Leucine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid, is a metabolite of the essential branched-chain amino acid, leucine (B10760876). Primarily produced by certain species of gut microbiota, such as Lactobacillus, this metabolite is emerging as a significant bioactive compound with potential implications for host metabolism, particularly in the context of lipid absorption and muscle protein regulation. This technical guide provides an in-depth overview of the formation of this compound from leucine, its physiological effects with a focus on intestinal fatty acid uptake, and its interaction with cellular signaling pathways. Detailed experimental protocols for the quantification of this compound and the assessment of its biological activity are provided, alongside a summary of available quantitative data. This document aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, metabolism, and drug development.
Biochemical Formation of this compound
This compound is a product of leucine catabolism. The metabolic pathway involves the transamination of L-leucine to α-ketoisocaproate (KIC), which is then reduced to α-hydroxyisocaproic acid (HICA). This reduction can be catalyzed by hydroxyisocaproate dehydrogenase, an enzyme found in some lactic acid bacteria.[1] The formation of the specific (R)-enantiomer is dependent on the stereospecificity of the enzymes present in the metabolizing organism.
Caption: Metabolic pathway of L-leucine to this compound.
Physiological Role in Intestinal Fatty Acid Absorption
Recent studies have highlighted the role of this compound in modulating intestinal lipid metabolism. As a metabolite produced by gut bacteria like Lactobacillus johnsonii, it has been shown to promote the absorption of fatty acids in the intestine.[2] This effect is primarily mediated through the upregulation of the fatty acid translocase CD36, a key protein involved in the transport of long-chain fatty acids into enterocytes.[2]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the effects of this compound on intestinal cells.
Table 1: Dose-Dependent Effect of this compound on Triglyceride Content in IPEC-J2 Cells
| This compound Concentration (mM) | Fold Increase in Triglyceride Content (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.00 |
| 0.125 | Data not available |
| 0.25 | Data not available |
| 0.5 | Data not available |
| 1.0 | Data not available |
| 2.0 | Significantly increased (exact value not available) |
| Data derived from a study by MedChemExpress, which states a significant dose-dependent increase.[3] |
Table 2: Effect of this compound on CD36 mRNA Expression in IPEC-J2 Cells
| Treatment | Relative CD36 mRNA Expression (Fold Change) |
| Control | 1.0 |
| This compound (Concentration not specified) | Upregulated (exact value not available) |
| Based on findings that this compound upregulates CD36 expression.[2] |
Interaction with Cellular Signaling Pathways
While the direct signaling pathways of this compound are still under investigation, its precursor, leucine, is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and protein synthesis. Studies on α-hydroxyisocaproic acid (HICA), a racemic mixture of (R)- and (S)-leucic acid, have shown effects on the phosphorylation of AMPK and ERK1/2, which are upstream regulators of mTORC1. It is plausible that this compound contributes to the regulation of these pathways, thereby influencing protein synthesis and other cellular processes.
Caption: Putative signaling pathways influenced by this compound.
Experimental Protocols
Quantification of this compound in Biological Samples (Plasma)
This protocol provides a general framework for the analysis of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for this compound quantification by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Assessment of Triglyceride Accumulation in IPEC-J2 Cells
This protocol outlines the steps to assess the effect of this compound on triglyceride accumulation in the porcine intestinal epithelial cell line IPEC-J2.
Methodology:
-
Cell Culture:
-
Culture IPEC-J2 cells in DMEM/F12 medium supplemented with 5% fetal bovine serum, 1% insulin-transferrin-selenium, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
-
Treatment:
-
Seed IPEC-J2 cells in appropriate culture plates (e.g., 24-well plates).
-
Once confluent, treat the cells with varying concentrations of this compound (e.g., 0, 0.125, 0.25, 0.5, 1.0, 2.0 mM) for a specified period (e.g., 24 hours).
-
-
Triglyceride Quantification (Oil Red O Staining):
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.
-
Normalize the absorbance to the protein content of the cells.
-
Pharmacokinetics in Animal Models
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum plasma concentration) | ng/mL | Data not available |
| Tmax (Time to reach Cmax) | h | Data not available |
| AUC(0-t) (Area under the curve) | ng·h/mL | Data not available |
| t1/2 (Elimination half-life) | h | Data not available |
| This table is a template. Actual values would need to be determined experimentally. |
Conclusion and Future Directions
This compound, a microbial metabolite of leucine, demonstrates significant biological activity, particularly in enhancing intestinal fatty acid absorption through the upregulation of CD36. Its potential influence on the mTOR signaling pathway warrants further investigation to elucidate its role in cellular growth and protein metabolism. The experimental protocols provided in this guide offer a framework for researchers to further explore the physiological functions and therapeutic potential of this intriguing molecule. Future research should focus on obtaining precise quantitative data for its effects on intestinal cells, determining its detailed pharmacokinetic profile, and specifically delineating the signaling cascades it modulates, distinguishing its effects from those of its S-enantiomer and its parent amino acid, leucine. Such studies will be crucial for assessing the potential of this compound as a novel therapeutic agent or a key mediator in host-microbe interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The LC-MS/MS-Based Measurement of Isopimaric Acid in Rat Plasma and Application of Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry of (R)-Leucic Acid: A Technical Guide for Researchers
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a chiral molecule and a metabolite of the branched-chain amino acid, leucine.[1][2] Its specific three-dimensional arrangement is crucial for its biological activity and recognition by enzymes and receptors. This guide provides an in-depth look at the stereochemistry of this compound, its physicochemical properties, methods for its determination, and its relevance in the context of drug development and metabolic research.
Understanding the Chiral Center and (R) Configuration
The stereochemistry of Leucic acid is determined by the spatial arrangement of substituents around its chiral center. A chiral center is a carbon atom bonded to four different groups. In Leucic acid, this is the second carbon atom (C2) in the pentanoic acid chain.
The absolute configuration of this chiral center is assigned as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]
Cahn-Ingold-Prelog (CIP) Priority Assignment for Leucic Acid:
-
Identify the Chiral Center : The carbon atom at position 2, which is bonded to a hydroxyl group (-OH), a carboxyl group (-COOH), an isobutyl group (-CH2CH(CH3)2), and a hydrogen atom (-H).
-
Assign Priorities : Priorities are assigned to the four groups based on the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.[5]
-
Priority 1 : The oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8).
-
Priority 2 : The carbon atom of the carboxyl group (-COOH) is attached to two oxygen atoms, giving it higher priority than the isobutyl group's carbon.
-
Priority 3 : The carbon atom of the isobutyl group (-CH2CH(CH3)2) .
-
Priority 4 : The hydrogen atom (-H) has the lowest atomic number (1).
-
-
Determine R/S Configuration : The molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. The direction from priority 1 to 2 to 3 is then traced. For this compound, this path proceeds in a clockwise direction.
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for this compound.
Physicochemical Properties of Leucic Acid Enantiomers
The distinct stereochemistry of (R)- and (S)-Leucic acid leads to identical physical properties such as melting point and solubility, but different interactions with plane-polarized light (optical activity).
| Property | This compound | (S)-Leucic Acid | Racemic (DL)-Leucic Acid |
| Synonyms | D-Leucic acid, (-)-2-Hydroxyisocaproic acid | L-Leucic acid, (+)-2-Hydroxyisocaproic acid | (±)-2-Hydroxyisocaproic acid |
| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |
| Melting Point | 78 - 80 °C | 78 - 80 °C | Data not specified |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | 0° |
Experimental Protocols
Determination of Stereochemistry via Polarimetry
Optical rotation is a key experimental measure to distinguish between enantiomers. A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.
Methodology:
-
Solution Preparation : Prepare a solution of the Leucic acid sample of known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., ethanol (B145695) or water).
-
Instrument Calibration : Calibrate the polarimeter using a blank solvent-filled sample tube to set the zero point.
-
Measurement : Fill a polarimeter sample tube of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present.
-
Data Acquisition : Measure the angle of rotation. A negative rotation indicates the (R)-enantiomer (levorotatory), while a positive rotation indicates the (S)-enantiomer (dextrorotatory).
-
Calculate Specific Rotation : The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Caption: Experimental workflow for determining enantiomeric identity using polarimetry.
Stereoselective Synthesis
Synthesizing a specific enantiomer like this compound requires a stereoselective method. One common approach is to use a chiral precursor from the "chiral pool" or a chiral catalyst. For example, this compound can be synthesized from the corresponding amino acid, D-Leucine, which has the desired (R) configuration at the alpha-carbon.
Methodology: Synthesis from D-Leucine
-
Starting Material : D-Leucine.
-
Diazotization Reaction : The primary amine group of D-Leucine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).
-
Hydrolysis : The diazonium group is an excellent leaving group and is readily displaced by water in a substitution reaction (Sₙ2-like mechanism). This replaces the amino group with a hydroxyl group.
-
Stereochemical Inversion : Importantly, this reaction proceeds with retention of configuration at the chiral center. Therefore, starting with D-Leucine (which has an R configuration, despite the D-label) yields this compound.
-
Purification : The final product is purified from the reaction mixture using techniques such as extraction and crystallization.
Relevance in Drug Development and Biological Systems
The stereochemistry of molecules is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.
This compound is a metabolite produced by certain gut microbes, such as Lactobacillus. Research has shown it can influence host metabolism. For instance, this compound can promote the absorption of fatty acids in the intestine by upregulating the expression of the CD36 scavenger receptor. This highlights a potential role in microbe-host signaling and the regulation of lipid metabolism.
Conversely, studies in rats have indicated that the L-isomer ((S)-Leucic acid) exhibits significantly greater growth-promoting efficacy than the (R)-isomer. This functional difference underscores the importance of stereochemistry in biological activity and is a critical consideration for scientists developing therapeutics targeting metabolic pathways. Understanding these distinct activities is crucial for designing drugs with high specificity and minimal off-target effects.
Caption: Role of this compound in promoting fatty acid absorption.
References
- 1. Human Metabolome Database: Showing metabocard for Leucinic acid (HMDB0000665) [hmdb.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. Ch 7: Cahn-Ingold-Prelog R/S nomenclature [chem.ucalgary.ca]
- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
Methodological & Application
Enantioselective Synthesis of (R)-Leucic Acid from L-Leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, starting from the readily available L-leucine. The synthesis follows a two-step sequence involving the diazotization of L-leucine to (S)-Leucic acid with retention of configuration, followed by a stereochemical inversion of the hydroxyl group using the Mitsunobu reaction to yield the desired (R)-enantiomer. This methodology provides a reliable route to access this compound, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
This compound is a chiral α-hydroxy acid that serves as a key intermediate in the synthesis of various pharmaceutical agents and natural products. Its enantiomeric purity is often crucial for the biological activity and safety of the final compound. While methods for the synthesis of racemic leucic acid are well-established, the enantioselective synthesis of the (R)-isomer presents a greater challenge. This protocol details a robust and reproducible method to obtain this compound from the inexpensive and enantiomerically pure starting material, L-leucine. The key transformation involves a stereospecific inversion of a secondary alcohol, a reaction for which the Mitsunobu reaction is exceptionally well-suited.
Overall Reaction Scheme
The synthesis proceeds in two main steps as illustrated below:
Caption: Overall synthetic workflow from L-Leucine to this compound.
Experimental Protocols
Step 1: Synthesis of (S)-Leucic Acid from L-Leucine
This procedure outlines the conversion of L-leucine to (S)-2-hydroxy-4-methylpentanoic acid via diazotization, which proceeds with retention of the original stereochemistry.
Materials:
-
L-Leucine
-
Sulfuric acid (1N)
-
Sodium nitrite (B80452) (NaNO₂)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve L-leucine (e.g., 13.1 g, 0.1 mol) in 1N sulfuric acid (100 mL).
-
Cool the solution to 0 °C in the ice bath.
-
Slowly add a solution of sodium nitrite (e.g., 8.3 g, 0.12 mol) in deionized water (30 mL) to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude (S)-Leucic acid.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.
Table 1: Representative Data for the Synthesis of (S)-Leucic Acid
| Parameter | Value |
| Starting Material | L-Leucine |
| Yield of (S)-Leucic Acid | 75-85% |
| Enantiomeric Excess (e.e.) | >98% (S) |
| Physical Appearance | Colorless oil or low-melting solid |
Step 2: Inversion of (S)-Leucic Acid to this compound via Mitsunobu Reaction
This protocol describes the stereochemical inversion of the hydroxyl group of (S)-Leucic acid to afford this compound. The reaction proceeds via an intermediate ester (e.g., benzoate) which is subsequently hydrolyzed.
Materials:
-
(S)-Leucic acid methyl ester (prepared by standard esterification of (S)-Leucic acid)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Benzoic acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification of (S)-Leucic Acid:
-
Dissolve (S)-Leucic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours.
-
Remove the methanol under reduced pressure, dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester of (S)-Leucic acid.
-
-
Mitsunobu Inversion:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl ester of (S)-Leucic acid (e.g., 1.46 g, 10 mmol), triphenylphosphine (e.g., 3.93 g, 15 mmol), and benzoic acid (e.g., 1.83 g, 15 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (e.g., 3.03 g, 15 mmol) or DEAD (e.g., 2.61 g, 15 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Inverted Ester:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product contains the desired inverted ester and triphenylphosphine oxide. Purify the ester by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
Dissolve the purified inverted ester in a mixture of methanol and 2M aqueous sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract the this compound with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
-
Table 2: Representative Data for the Mitsunobu Inversion
| Parameter | Value |
| Starting Material | (S)-Leucic Acid Methyl Ester |
| Yield of this compound | 60-75% (over 2 steps) |
| Enantiomeric Excess (e.e.) | >98% (R) |
| Key Reagents | PPh₃, DIAD/DEAD, Benzoic Acid |
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps and transformations in the synthesis of this compound from L-leucine.
Caption: Detailed workflow for the synthesis of this compound.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound from L-leucine.
Table 3: Summary of Quantitative Data
| Step | Transformation | Starting Material | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| 1 | Diazotization (Retention) | L-Leucine | (S)-Leucic Acid | 75-85% | >98% (S) |
| 2 | Mitsunobu Inversion & Hydrolysis | (S)-Leucic Acid | This compound | 60-75% | >98% (R) |
Conclusion
The described two-step protocol provides an effective and reliable method for the enantioselective synthesis of this compound from L-leucine. The key to achieving the desired stereochemistry is the successful application of the Mitsunobu reaction for the inversion of the stereocenter in the intermediate (S)-Leucic acid. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development requiring access to enantiomerically pure this compound. Careful execution of the experimental procedures and purification steps is essential for obtaining high yields and enantiopurity.
Application Note: Laboratory-Scale Synthesis of (R)-Leucic Acid
Introduction
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a chiral building block of significant interest in the synthesis of pharmaceuticals and fine chemicals.[1] Its stereochemical purity is crucial for the efficacy and safety of the final active pharmaceutical ingredients. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via the diazotization of D-leucine. This method is a reliable and straightforward procedure suitable for typical research and development laboratories.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| D-Leucine | C₆H₁₃NO₂ | 131.17 | 328-38-1 | Starting material |
| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | 7632-00-0 | Reagent |
| Sulfuric Acid (1N) | H₂SO₄ | 98.08 | 7664-93-9 | Acid catalyst |
| Ethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Water | H₂O | 18.02 | 7732-18-5 | Solvent |
Experimental Protocol
The synthesis of this compound is achieved through the stereospecific diazotization of the amino group of D-leucine to a hydroxyl group.
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.62 g of D-leucine in 30 mL of 1N sulfuric acid.
-
Cool the solution to 0°C in an ice bath.
2. Diazotization Reaction:
-
Separately, dissolve 2.07 g of sodium nitrite in 15 mL of water.
-
Slowly add the sodium nitrite solution to the chilled D-leucine solution while maintaining the temperature at 0°C.
-
Stir the resulting solution at 0°C for 3 hours.
-
After the initial 3 hours, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[2]
3. Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl ether (3 x 10 mL).
-
Combine the organic layers.
4. Washing and Drying:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
5. Isolation of Product:
-
Remove the solvent (ethyl ether) under reduced pressure using a rotary evaporator.
-
The final product, this compound, will be obtained as a light-yellow solid (expected yield: 2.08 g).[2]
Data Summary
| Parameter | Value |
| Reactants | |
| D-Leucine | 2.62 g |
| Sodium Nitrite | 2.07 g |
| 1N Sulfuric Acid | 30 mL |
| Water (for NaNO₂) | 15 mL |
| Reaction Conditions | |
| Initial Temperature | 0°C |
| Initial Reaction Time | 3 hours |
| Final Temperature | Room Temperature |
| Final Reaction Time | 2 hours |
| Product | |
| Expected Yield | 2.08 g |
| Appearance | Light-yellow solid |
| Molecular Formula | C₆H₁₂O₃ |
| Molar Mass | 132.16 g/mol [3] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes & Protocols: Chiral HPLC Methods for Separating (R)- and (S)-Leucic Acid
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-Leucic acid (also known as 2-hydroxy-4-methylpentanoic acid).
Introduction
Leucic acid is a natural α-hydroxy acid analog of the amino acid leucine. The stereochemistry of chiral molecules is a critical attribute in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological properties. Consequently, the development of reliable analytical methods for separating and quantifying the (R)- and (S)-enantiomers of Leucic acid is essential for quality control, pharmacokinetic studies, and regulatory compliance.
Direct enantioseparation by chiral HPLC using a Chiral Stationary Phase (CSP) is the most common and effective technique. The separation principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes possess different interaction energies, resulting in differential retention times and enabling their separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds, including carboxylic and hydroxy acids.
Recommended Method Development Strategy
A systematic screening approach is recommended to identify the optimal stationary phase and mobile phase combination for the baseline separation (Resolution, Rs > 1.5) of Leucic acid enantiomers. Polysaccharide-based CSPs are the primary choice for initial screening due to their proven success with acidic analytes.
Primary Screening: Chiral Stationary Phase Selection
The initial screening should involve columns with complementary chiral selectors. The following polysaccharide-based columns are recommended as a starting point:
-
CHIRALPAK® IA/Lux® i-Amylose-1: Amylose tris(3,5-dimethylphenylcarbamate)
-
CHIRALPAK® IB/Lux® i-Cellulose-5: Cellulose tris(3,5-dimethylphenylcarbamate)
-
CHIRALPAK® IC/Lux® i-Cellulose-5: Cellulose tris(3,5-dichlorophenylcarbamate)
-
CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) (Coated)
-
CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) (Coated)
Immobilized phases (IA, IB, IC) offer greater solvent flexibility, while traditional coated phases (AD-H, OD-H) have a long history of successful applications.
Secondary Screening: Mobile Phase Composition
For each selected CSP, a screening process using different mobile phase modes should be conducted.
-
Normal Phase (NP): This mode is often the most successful for acidic compounds on polysaccharide CSPs. A typical mobile phase consists of a non-polar alkane (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., 2-Propanol or Ethanol). An acidic additive is crucial for good peak shape and resolution.
-
Recommended Starting Conditions:
-
Hexane / 2-Propanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
Hexane / Ethanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
-
-
Polar Organic Mode: This mode uses mixtures of polar organic solvents and can sometimes provide alternative selectivity.
-
Recommended Starting Conditions:
-
Acetonitrile / Methanol (90:10, v/v) + 0.1% Formic Acid
-
Methanol + 0.1% Formic Acid
-
-
-
Reversed-Phase (RP): While less common for this type of analyte on polysaccharide CSPs, it can be explored if other modes fail. This requires an aqueous buffer and an organic modifier.
-
Recommended Starting Conditions:
-
Water + 0.1% Formic Acid / Acetonitrile (70:30, v/v)
-
-
Experimental Protocols
The following section details a representative protocol for the chiral separation of (R)- and (S)-Leucic acid based on a normal phase method, which is anticipated to be the most effective approach.
Protocol 1: Normal Phase Chiral HPLC Separation
Objective: To achieve baseline separation of (R)- and (S)-Leucic acid enantiomers.
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump
-
Autosampler
-
Column Thermostat
-
UV/Vis or Photodiode Array (PDA) Detector
Materials and Reagents:
-
Racemic (R,S)-Leucic Acid standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic Acid (TFA), HPLC grade
Chromatographic Conditions (Example):
| Parameter | Recommended Condition |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in Mobile Phase |
Procedure:
-
Sample Preparation: Prepare a stock solution of racemic Leucic acid at 1.0 mg/mL in 2-Propanol. Dilute with the mobile phase to a final concentration of 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
-
Data Analysis: Integrate the peaks to determine retention times (t R ), calculate the separation factor (α), and the resolution (R s ).
Data Presentation
Quantitative results from the method development screening should be summarized in a table for clear comparison. The following is a representative table illustrating potential outcomes from a screening study.
Table 1: Representative Chromatographic Data for Leucic Acid Enantioseparation (Note: The following data are illustrative examples to demonstrate reporting format and are not derived from a specific experimental result.)
| CSP (Column) | Mobile Phase (v/v/v) | t R1 (min) | t R2 (min) | Separation Factor (α) | Resolution (R s ) |
| CHIRALPAK AD-H | Hexane / IPA / TFA (90:10:0.1) | 8.52 | 9.89 | 1.20 | 1.95 |
| CHIRALCEL OD-H | Hexane / IPA / TFA (90:10:0.1) | 10.15 | 11.05 | 1.11 | 1.48 |
| CHIRALPAK IA | Hexane / EtOH / TFA (85:15:0.1) | 7.63 | 8.51 | 1.15 | 1.70 |
| CHIRALPAK IB | Acetonitrile / TFA (100:0.1) | 6.22 | 6.22 | 1.00 | 0.00 |
-
t R1 , t R2 : Retention times of the first and second eluting enantiomers.
-
Separation Factor (α) = (t R2 - t 0 ) / (t R1 - t 0 ), where t 0 is the void time.
-
Resolution (R s ) = 2(t R2 - t R1 ) / (w 1 + w 2 ), where w is the peak width at the base. A value >1.5 indicates baseline separation.
Visualizations
Chiral HPLC Method Development Workflow
The logical flow for developing a chiral separation method is depicted below. This process begins with selecting appropriate chiral stationary phases and screening them with various mobile phases to find a promising lead, which is then further optimized.
developing a robust analytical method for (R)-Leucic acid quantification
An Application Note for the Robust Quantification of (R)-Leucic Acid
Introduction
This compound, also known as (R)-α-hydroxyisocaproic acid, is a metabolite of the essential branched-chain amino acid, leucine (B10760876). It is produced by various microorganisms, including Lactobacillus species, and has been studied for its potential role in modulating lipid metabolism.[1] Its enantiomer, (S)-Leucic acid, is a metabolite of leucine that plays a role in muscle protein synthesis.[2] Given the distinct biological activities of enantiomers, a robust and stereospecific analytical method is crucial for accurately quantifying this compound in various biological matrices. This application note provides detailed protocols for the quantification of this compound using chiral High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Context of this compound
Leucine undergoes transamination to form α-ketoisocaproate (KIC).[3][4] KIC can then be further metabolized through various pathways. This compound is formed from the reduction of KIC. Understanding this metabolic pathway is essential for interpreting the quantitative results in the context of biological studies.
Analytical Method Workflow
A general workflow for the quantification of this compound from biological samples is depicted below. The process involves sample preparation, followed by chromatographic separation and detection.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a chiral HPLC-UV method for the quantification of this compound. These values are indicative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90-110% |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method
This protocol describes the quantification of this compound using HPLC with a chiral stationary phase and UV detection. Direct separation of underivatized leucic acid is advantageous as it avoids the complexities of derivatization.[5]
1. Materials and Reagents
-
This compound standard
-
(S)-Leucic acid standard
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Biological matrix (e.g., plasma, cell culture supernatant)
-
Protein precipitation agent (e.g., cold acetonitrile)
2. Sample Preparation
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC Conditions
-
Column: A polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a suitable choice for separating N-acetylated amino acid enantiomers and can be effective for their hydroxy acid counterparts.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v) can be a starting point. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
4. Calibration Curve Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., drug-free plasma) and process them alongside the samples. Plot the peak area versus concentration to generate a calibration curve.
Protocol 2: GC-MS Method (with Derivatization)
This protocol is suitable for sensitive and selective quantification, particularly in complex matrices. Derivatization is necessary to increase the volatility of this compound for GC analysis.
1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled leucic acid)
-
Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Solvents: Ethyl acetate, Hexane
-
Anhydrous sodium sulfate (B86663)
2. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the biological sample. To 100 µL of the sample, add an internal standard and 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. A similar derivatization approach is used for the analysis of 3-hydroxy fatty acids.
3. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound and the internal standard.
4. Quantification Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in biological samples. The choice between the chiral HPLC-UV and GC-MS methods will depend on the required sensitivity, selectivity, and the available instrumentation. Proper sample preparation is critical for achieving accurate and precise results in complex matrices.
References
Application Notes and Protocols for the Characterization of (R)-Leucic Acid using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the essential amino acid leucine.[1][2] It is of significant interest in various research fields, including metabolism, microbiology, and drug development. Accurate characterization of this compound is crucial for its application in these areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small organic molecules like this compound. These application notes provide detailed 1H and 13C NMR spectral data and standardized protocols for the characterization of this compound. While the data presented here is based on the closely related L-Leucic acid and DL-Leucic acid, it serves as a reliable reference for this compound in an achiral solvent, as the NMR spectra of enantiomers are identical under these conditions.
Chemical Structure
IUPAC Name: (2R)-2-hydroxy-4-methylpentanoic acid Molecular Formula: C₆H₁₂O₃ Molecular Weight: 132.16 g/mol
1H and 13C NMR Spectral Data
The following tables summarize the experimental 1H and 13C NMR spectral data for Leucic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
Table 1: 1H NMR Spectral Data for Leucic Acid
| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-2 (α-proton) | ~4.30 | Doublet of Doublets (dd) | 1H | |
| H-3 (β-protons) | ~1.54-1.85 | Multiplet (m) | 2H | |
| H-4 (γ-proton) | ~1.62 | Multiplet (m) | 1H | |
| H-5, H-5' (δ-protons) | ~0.94 | Doublet (d) | 6H | |
| OH (hydroxyl proton) | Variable | Broad Singlet (br s) | 1H | |
| COOH (carboxyl proton) | ~9.0-13.0 | Broad Singlet (br s) | 1H |
Note: The chemical shift of the hydroxyl and carboxyl protons can vary depending on the solvent, concentration, and temperature.[3]
Table 2: 13C NMR Spectral Data for Leucic Acid
| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| C-1 (Carboxyl) | ~180.25 |
| C-2 (α-carbon) | ~68.96 |
| C-3 (β-carbon) | ~43.15 |
| C-4 (γ-carbon) | ~24.46 |
| C-5, C-5' (δ-carbons) | ~23.20, ~21.41 |
Note: The assignments are based on typical chemical shift ranges for similar functional groups.[4][5]
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are crucial as they are not observed in the 1H NMR spectrum and are used for the instrument's lock system.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.
-
Filtering: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
These are general parameters and may need to be optimized for the specific instrument and experiment.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-15 ppm.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.
-
References
Application Note: Mass Spectrometry Analysis of (R)-Leucic Acid and its Fragments
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid leucine. It plays a significant role in protein synthesis and muscle metabolism, making it a molecule of interest in various fields, including drug development and metabolic research.[1][2] This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes sample preparation, instrumental analysis, and interpretation of fragmentation data. Additionally, this document outlines the key signaling pathways influenced by this compound.
Introduction
This compound is an alpha-hydroxy acid that has garnered attention for its potential therapeutic effects, particularly in the context of muscle growth and preservation.[2] Accurate and sensitive quantification of this compound and its metabolites is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall biological role. Mass spectrometry, particularly LC-MS/MS, offers the high selectivity and sensitivity required for the analysis of such small molecules in complex biological matrices.[3][4] This document serves as a comprehensive guide for researchers employing mass spectrometry for the analysis of this compound.
Quantitative Mass Spectrometry Data
The analysis of this compound by mass spectrometry in negative ion mode typically involves the detection of the deprotonated molecule, [M-H]⁻, as the precursor ion. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that can be used for quantification and confirmation.
Table 1: Precursor and Product Ions for this compound Analysis by LC-MS/MS
| Analyte | Precursor Ion (m/z) | Ionization Mode | Product Ions (m/z) |
| This compound | 131.07 | Negative | 85.1, 69.1, 45.2 |
Table 2: Fragmentation of this compound ([M-H]⁻, m/z 131.07) at a Collision Energy of 50 V
| Fragment Ion (m/z) | Proposed Neutral Loss | Relative Intensity |
| 85.1 | CO₂H₂ (Formic Acid) | Low |
| 69.1 | C₂O₂H₄ (Acetic Acid + Ethylene) | High |
| 45.2 | C₄H₈O (Butanone) | Low |
Experimental Protocols
Sample Preparation (from Plasma)
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., isotopically labeled Leucic acid).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
Visualizations
Fragmentation Pathway of this compound
The fragmentation of the deprotonated this compound molecule primarily involves the loss of small neutral molecules.
Caption: Proposed fragmentation of this compound in negative ESI mode.
Experimental Workflow
The following diagram illustrates the major steps in the LC-MS/MS analysis of this compound.
References
- 1. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-Leucic Acid in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid (HICA), is a key downstream metabolite of the essential branched-chain amino acid (BCAA), L-leucine.[1][2] Leucine (B10760876) metabolism is central to protein synthesis, energy homeostasis, and nutrient signaling.[3] The study of this compound provides a unique window into these critical cellular processes. Unlike its precursor, leucine, which has complex signaling roles, this compound allows for the targeted investigation of the metabolic pathways downstream of leucine's initial transamination. These application notes provide an overview of its use in metabolic research and detailed protocols for experimental implementation.
Key Applications in Metabolic Research
-
Elucidating the mTOR Signaling Pathway: Leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a master regulator of cell growth and protein synthesis.[3][4] Studies using leucine metabolites like this compound and its immediate precursor α-ketoisocaproate (KIC) help dissect the specific molecular triggers within this pathway. By administering this compound, researchers can investigate its influence on mTORC1 activation and subsequent phosphorylation of downstream targets like S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), providing insights into anabolic signaling independent of leucine's direct transport and initial enzymatic conversion steps.
-
Investigating Ketogenesis and Energy Metabolism: Leucine is a purely ketogenic amino acid, meaning its carbon skeleton is catabolized to produce acetyl-CoA and acetoacetate, which are ketone bodies. This compound is an intermediate in this catabolic pathway. Introducing isotopically labeled this compound into experimental systems enables the tracing of its carbon atoms through the ketogenic pathway, quantifying the contribution of leucine metabolism to ketone body production under various physiological and pathological conditions, such as fasting or diabetes. Furthermore, these studies can shed light on how leucine metabolism influences overall energy homeostasis, including glucose uptake and fatty acid oxidation.
-
Metabolic Fate and Tracer Studies: Stable isotope-labeled this compound is an invaluable tool for metabolic flux analysis. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can trace the conversion of this compound to other metabolites, determining the rates and routes of its metabolism. This approach helps to understand how different tissues (e.g., skeletal muscle, liver, adipose tissue) contribute to whole-body leucine metabolism and how this is altered by diet, exercise, or disease.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies involving leucine and its metabolites.
Table 1: Measured Concentrations of Leucine and its Metabolites in Biological Samples
| Metabolite | Biological Matrix | Concentration Range | Reference |
| This compound (HICA) | Human Breast Milk | < 10 µg/L | |
| α-Ketoisocaproic Acid (KIC) | Human Breast Milk | < 20 - 1057 µg/L | |
| β-Hydroxy-β-methylbutyric Acid (HMB) | Human Breast Milk | 42 - 164 µg/L | |
| Free Leucine | Human Breast Milk | 2.1 - 88.5 mg/L |
Table 2: Effects of Leucine Administration on Metabolic Parameters in Humans
| Parameter | Condition | Result | Reference |
| Plasma Leucine Concentration | Saline Infusion | 103 ± 8 µmol/L | |
| Plasma Leucine Concentration | Leucine Infusion | 377 ± 35 µmol/L | |
| Lysine Oxidation | Leucine Infusion | Decrease from 13.2 to 10.7 µmol/kg/h | |
| Endogenous Leucine Flux | Leucine Infusion | Decrease from 128 to 113 µmol/kg/h | |
| Leucine Contribution to Ketogenesis | Overnight Fasting | 3.5% of total ketone production | |
| Leucine Contribution to Ketogenesis | 3-Day Fasting | 10% of total ketone production | |
| Leucine Contribution to Ketogenesis | 3-Day Fasting + Insulin Deficiency | 15% of total ketone production | |
| Splanchnic Uptake of Dietary Leucine | Amino Acids Only | 29% of ingested amount | |
| Splanchnic Uptake of Dietary Leucine | Amino Acids + Carbohydrates | 20% of ingested amount |
Signaling and Metabolic Pathway Diagrams
Caption: Leucine Catabolic Pathway showing the formation of this compound.
Caption: Simplified mTOR Signaling Pathway activated by Leucine.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound Effect on mTOR Signaling in Skeletal Muscle Cells (e.g., C2C12 myotubes)
Objective: To determine if this compound treatment activates the mTORC1 signaling pathway in differentiated C2C12 myotubes by measuring the phosphorylation of S6K1.
Materials:
-
C2C12 myoblasts (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound (HICA) stock solution (e.g., 100 mM in sterile PBS)
-
Amino acid-free DMEM
-
BCAAs-free DMEM
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
6-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates. When cells reach ~90% confluency, switch to differentiation medium (DMEM with 2% Horse Serum, 1% Penicillin-Streptomycin).
-
Replace differentiation medium every 48 hours for 4-6 days until multinucleated myotubes are formed.
-
-
Amino Acid Starvation and Treatment:
-
Gently wash the myotubes twice with sterile PBS.
-
Starve the cells by incubating in amino acid-free DMEM for 2 hours to establish a baseline low level of mTORC1 activity.
-
Replace the starvation medium with treatment media:
-
Control: BCAA-free DMEM.
-
Positive Control: BCAA-free DMEM + L-Leucine (e.g., 2 mM).
-
Test Condition: BCAA-free DMEM + this compound (e.g., 0.5 mM, 1 mM, 2 mM).
-
-
Incubate for 60 minutes at 37°C.
-
-
Protein Extraction and Quantification:
-
Place plates on ice, aspirate medium, and wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and imaging system.
-
Strip the membrane and re-probe for total S6K1 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-S6K1 signal to the total S6K1 signal.
-
Compare the normalized signal across different treatment groups.
-
Caption: Experimental workflow for a cell-based mTOR signaling assay.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
Objective: To develop and validate a method for the accurate quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
This compound analytical standard.
-
Isotopically labeled internal standard (IS), e.g., this compound-d3.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Human plasma (control).
-
Protein precipitation plates or microcentrifuge tubes.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in control plasma.
-
Prepare QC samples at low, medium, and high concentrations in control plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 200 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both this compound and its IS (e.g., for C6H12O3, precursor ion [M-H]⁻ at m/z 131.1).
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis and Validation:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Quantify the concentration of this compound in unknown samples and QCs using the regression equation.
-
Validate the method for accuracy, precision, linearity, and sensitivity according to regulatory guidelines.
-
References
- 1. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming low yield in the synthesis of (R)-Leucic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (R)-Leucic acid.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that lead to low yields in the synthesis of this compound. Two primary synthetic routes are addressed: enzymatic synthesis from L-leucine and chemical synthesis via diazotization of L-leucine.
Route 1: Enzymatic Synthesis using L-Amino Acid Oxidase
This method utilizes an L-amino acid oxidase to stereoselectively deaminate L-leucine to α-ketoisocaproate, which is then reduced to this compound. This route is favored for its high enantioselectivity.
Common Issue: Low Conversion of L-Leucine to α-Ketoisocaproate
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | pH: Ensure the reaction buffer is at the optimal pH for the specific L-amino acid oxidase used. Many L-amino acid oxidases exhibit optimal activity in a pH range of 7.0-8.0. Verify the pH of your reaction mixture before and during the reaction. Temperature: Maintain the optimal temperature for the enzyme. While 30-37°C is common, some enzymes may have different requirements. Check the manufacturer's specifications for your enzyme. Oxygen Limitation: L-amino acid oxidase requires molecular oxygen as a co-substrate. Ensure adequate aeration of the reaction mixture through vigorous stirring or bubbling with air or oxygen. For larger scale reactions, consider using an oxygen-enriched environment. |
| Enzyme Inhibition or Inactivation | Product Inhibition: The product, α-ketoisocaproate, or hydrogen peroxide byproduct can inhibit the enzyme. Consider in-situ product removal or the addition of catalase to decompose hydrogen peroxide. Substrate Inhibition: High concentrations of L-leucine can sometimes inhibit the enzyme. Try running the reaction with a lower initial substrate concentration or use a fed-batch approach. Impurities in Substrate: Ensure the L-leucine used is of high purity, as trace metals or other impurities can inactivate the enzyme. |
| Low Enzyme Activity | Improper Enzyme Storage: Verify that the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. Repeated freeze-thaw cycles can denature the enzyme. Incorrect Enzyme Loading: Ensure the correct amount of enzyme is used. A low enzyme concentration will result in a slow reaction rate and incomplete conversion. |
Common Issue: Incomplete Reduction of α-Ketoisocaproate to this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Reducing Agent/System | Cofactor Limitation: If using a dehydrogenase for the reduction, ensure an adequate supply of the necessary cofactor (e.g., NADH or NADPH) and an efficient cofactor regeneration system. Choice of Reducing Agent: If using a chemical reducing agent, ensure it is fresh and added in the correct stoichiometric amount. The choice of reducing agent can impact the stereoselectivity of the reaction. |
| Suboptimal Reaction Conditions for Reduction | pH and Temperature: The reduction step may have different optimal pH and temperature conditions than the oxidation step. Optimize these parameters for the specific dehydrogenase or chemical reducing agent being used. |
Route 2: Chemical Synthesis via Diazotization of L-Leucine
This classic method involves the conversion of the amino group of L-leucine into a diazonium salt, which is then displaced by a hydroxyl group. While straightforward, this method can be prone to side reactions and loss of stereochemical integrity if not carefully controlled.
Common Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazonium Intermediate | Temperature Control: The diazotization reaction is highly exothermic and the diazonium intermediate is unstable at higher temperatures. Maintain a low reaction temperature (typically 0-5°C) using an ice-salt bath. Slow, dropwise addition of sodium nitrite (B80452) solution is crucial to prevent localized overheating. |
| Side Reactions | Formation of Alkenes: Elimination reactions can compete with substitution, leading to the formation of unsaturated byproducts. Using a less acidic reaction medium can sometimes suppress elimination. Rearrangement Products: Carbocation intermediates formed during the reaction can undergo rearrangement. Minimizing the lifetime of the carbocation by ensuring rapid nucleophilic attack can reduce this side reaction. This can sometimes be achieved by the choice of solvent and nucleophile concentration. |
| Incomplete Reaction | Stoichiometry of Reagents: Ensure the correct molar ratios of L-leucine, sodium nitrite, and acid are used. An excess of nitrous acid can lead to undesired side reactions. Reaction Time: While the reaction is typically fast, ensure sufficient time for the reaction to go to completion at the low operating temperature. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. |
| Loss of Stereochemical Purity | Racemization: The reaction mechanism can involve carbocation intermediates which can lead to racemization. Strict temperature control and the choice of reaction conditions are critical to minimize the loss of enantiomeric excess. |
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction has stalled. What should I do?
A1: First, check the pH of the reaction mixture, as it can drift during the course of the reaction. Adjust if necessary. If the pH is optimal, consider adding a fresh aliquot of the enzyme, as it may have become inactivated over time. Also, ensure that there is adequate oxygen supply for the reaction.
Q2: I am observing multiple spots on my TLC plate after the diazotization reaction. What are the likely side products?
A2: Common side products in the diazotization of L-leucine include the corresponding alkene from an elimination reaction, and potentially rearrangement products. You may also have unreacted starting material.
Q3: How can I improve the enantiomeric excess (e.e.) of my this compound?
A3: For enzymatic synthesis, the enantioselectivity is typically high. If you are experiencing low e.e., ensure that your enzyme is highly selective for the L-enantiomer of leucine (B10760876) and that the subsequent reduction step is also stereoselective. For the diazotization route, maintaining a very low reaction temperature is critical to minimize racemization.
Q4: What is the best way to purify the final this compound product?
A4: Purification is often achieved through crystallization. After an aqueous workup to remove inorganic salts, the crude this compound can be dissolved in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, toluene) and allowed to cool slowly. Seeding with a small crystal of pure this compound can aid in crystallization.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Enzymatic Synthesis (L-Amino Acid Oxidase) | Chemical Synthesis (Diazotization) |
| Starting Material | L-Leucine | L-Leucine |
| Typical Yield | Moderate to High | Variable (can be low to moderate) |
| Enantiomeric Excess (e.e.) | Generally >99% | Variable (dependent on reaction control) |
| Reaction Conditions | Mild (near-neutral pH, physiological temp.) | Harsh (strong acid, low temperature) |
| Key Reagents | L-amino acid oxidase, dehydrogenase/reducing agent, cofactors | Sodium nitrite, strong acid (e.g., H₂SO₄) |
| Advantages | High enantioselectivity, environmentally benign | Inexpensive reagents, straightforward setup |
| Disadvantages | Enzyme cost and stability, potential for inhibition | Use of hazardous reagents, potential for side reactions and racemization |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for specific enzymes and reaction scales.
Step 1: Oxidative Deamination of L-Leucine
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).
-
Dissolve L-leucine in the buffer to a final concentration of 50-100 mM.
-
Add L-amino acid oxidase to the solution (the amount will depend on the specific activity of the enzyme).
-
Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with vigorous stirring to ensure adequate aeration.
-
Monitor the conversion of L-leucine to α-ketoisocaproate by HPLC.
Step 2: Reduction of α-Ketoisocaproate
-
Once the deamination is complete, adjust the pH of the solution to the optimal range for the chosen dehydrogenase (e.g., pH 6.5-7.0).
-
Add a suitable dehydrogenase (e.g., a D-hydroxyisocaproate dehydrogenase) and the corresponding cofactor (e.g., NADH).
-
If required, set up a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase).
-
Incubate the reaction at the optimal temperature for the dehydrogenase until the reduction is complete, monitoring by HPLC.
Step 3: Purification
-
Acidify the reaction mixture to pH 2-3 with HCl.
-
Extract the this compound with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Chemical Synthesis of this compound via Diazotization
Caution: This reaction involves the formation of a potentially unstable diazonium salt and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolve L-leucine in an aqueous solution of a strong acid (e.g., 2M H₂SO₄) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the stirred L-leucine solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, carefully quench any excess nitrous acid (e.g., with urea).
-
Extract the this compound from the reaction mixture using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
troubleshooting enantiomeric excess issues in (R)-Leucic acid synthesis
Welcome to the technical support center for the synthesis of (R)-Leucic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to achieving high enantiomeric excess (ee) in your synthetic routes.
Troubleshooting Guides
This section provides answers to common problems encountered during the synthesis of this compound, focusing on improving enantiomeric excess.
Problem 1: Low Enantiomeric Excess in the Final Product
Q: My synthesis of this compound is resulting in a low enantiomeric excess. What are the potential causes and how can I troubleshoot this?
A: Low enantiomeric excess is a common issue in asymmetric synthesis and can stem from several factors throughout your experimental setup and procedure. A systematic approach is necessary to identify and resolve the root cause.
Potential Causes and Troubleshooting Steps:
-
Sub-Optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that significantly influence the enantioselectivity of your reaction.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and enantiomeric excess.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the enantioselective step. A screening of different solvents is recommended.
-
Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product. Monitor the reaction progress and stop it once the starting material is consumed to the desired level.
-
-
Reagent and Catalyst Purity: Impurities in your starting materials, reagents, or catalyst can interfere with the chiral environment of the reaction, leading to a decrease in enantioselectivity.
-
Ensure the purity of your starting material (e.g., α-ketoisocaproate or L-leucine).
-
Use high-purity, anhydrous solvents, as water can interfere with many catalytic systems.
-
Verify the activity and purity of your catalyst (e.g., enzyme or chiral ligand).
-
-
Racemization: The desired this compound product may racemize under the reaction or workup conditions.[1][2]
-
Workup Conditions: Avoid harsh acidic or basic conditions during the workup, as these can promote racemization of α-hydroxy acids. Maintain a neutral or mildly acidic pH if possible.
-
Purification: If using chromatography, ensure the stationary phase is not basic, which could contribute to racemization.
-
-
Ineffective Chiral Catalyst or Reagent: The chosen chiral catalyst or reagent may not be optimal for this specific transformation.
-
Enzymatic Synthesis: If using an enzyme like a reductase from Lactobacillus, ensure the specific strain and enzyme preparation have high enantioselectivity for α-ketoisocaproate. The pH and temperature of the enzymatic reaction are crucial for its activity and selectivity.
-
Chemical Synthesis: When using a chiral auxiliary or catalyst, its structure and loading are critical. Ensure the correct chiral ligand is used with the metal catalyst and that the catalyst loading is optimized.
-
A logical troubleshooting workflow for addressing low enantiomeric excess is presented below:
Caption: Troubleshooting workflow for low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining this compound with high enantiomeric excess?
A1: There are two main strategies for the enantioselective synthesis of this compound:
-
Enantioselective Reduction of a Prochiral Precursor: This approach typically involves the reduction of α-ketoisocaproic acid (α-KIC) using a chiral reducing agent or a biocatalyst.
-
Biocatalytic Reduction: Enzymes such as D-lactate dehydrogenase or other keto acid reductases, often found in microorganisms like Lactobacillus species, can reduce α-KIC to this compound with high enantioselectivity. This method is advantageous due to its high selectivity and mild reaction conditions.
-
Chemocatalytic Reduction: Asymmetric hydrogenation using a chiral metal catalyst (e.g., Ru-BINAP) can also be employed to reduce the keto group of α-KIC enantioselectively.
-
-
Stereospecific Conversion from a Chiral Precursor: This method utilizes a readily available chiral starting material, such as L-leucine, and converts it to this compound with retention or inversion of configuration.
-
Diazotization of L-leucine: The reaction of L-leucine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic aqueous solution, proceeds with retention of configuration to yield (S)-Leucic acid. To obtain the (R)-enantiomer, one might need to start with the less common D-leucine or employ a synthetic route with an inversion of stereochemistry.
-
The relationship between the starting materials and this compound is depicted in the following diagram:
Caption: Primary synthetic pathways to this compound.
Q2: How can I accurately determine the enantiomeric excess of my this compound sample?
A2: Accurate determination of enantiomeric excess is crucial.[2] The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[2]
-
Principle: Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
-
Method Development: A general workflow for developing a chiral HPLC method involves screening different chiral columns and mobile phases. For acidic compounds like Leucic acid, columns with selectors like cyclodextrins, polysaccharide derivatives, or protein-based phases are often effective. Both normal-phase (e.g., hexane (B92381)/isopropanol) and reversed-phase (e.g., water/acetonitrile (B52724) with a buffer) conditions should be screened.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100
Other techniques like chiral Gas Chromatography (GC) after derivatization or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent can also be used.
Q3: What are some common side products I should be aware of during the synthesis of this compound?
A3: The formation of side products depends on the chosen synthetic route.
-
From α-Ketoisocaproic Acid:
-
Over-reduction: If a strong reducing agent is used, the carboxylic acid group could potentially be reduced further.
-
Racemic Product: The most significant "side product" is the undesired (S)-Leucic acid, which directly impacts the enantiomeric excess.
-
-
From L-leucine via Diazotization:
-
Rearrangement Products: Diazotization of amino acids can sometimes lead to skeletal rearrangements.
-
Elimination Products: Dehydration of the resulting α-hydroxy acid can lead to the formation of unsaturated byproducts.
-
Q4: Can I improve the enantiomeric excess of my product after the reaction is complete?
A4: Yes, it is possible to enhance the enantiomeric excess of a product mixture through a process called chiral resolution .
-
Diastereomeric Salt Crystallization: This is a classical method where the racemic or enantioenriched Leucic acid is reacted with a chiral base (resolving agent) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of Leucic acid can be recovered by treatment with an acid.
-
Kinetic Resolution: This involves reacting the mixture of enantiomers with a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing the other to be recovered in a higher enantiomeric excess. For example, a lipase (B570770) could be used to selectively esterify one of the Leucic acid enantiomers.
Data Summary
The following table summarizes typical conditions and expected outcomes for the synthesis of chiral α-hydroxy acids. Note that specific values for this compound may vary and require optimization.
| Synthesis Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Typical Enantiomeric Excess (ee) | Key Considerations |
| Enzymatic Reduction of α-KIC | D-Lactate Dehydrogenase | Aqueous Buffer | 25 - 40 | >95% | pH control is critical for enzyme activity and stability. Cofactor (NADH) regeneration is necessary for large-scale synthesis. |
| Chemocatalytic Reduction of α-KIC | Ru-BINAP | Methanol (B129727), Ethanol | 20 - 50 | 80 - 99% | Requires high-pressure hydrogen. Catalyst loading and purity are crucial. |
| Diazotization of D-Leucine | NaNO₂, HCl | Water | 0 - 5 | >90% | Starting with the less common D-leucine is necessary for this compound. Careful control of temperature to minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Enzymatic Reduction of α-Ketoisocaproate
-
Preparation of Reaction Mixture: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5).
-
Substrate Addition: Dissolve α-ketoisocaproic acid sodium salt to the desired concentration (e.g., 50-100 mM).
-
Cofactor Regeneration System: Add a cofactor regeneration system. A common system consists of glucose and glucose dehydrogenase to regenerate NADH from NAD⁺.
-
Enzyme Addition: Add the keto acid reductase (e.g., from a Lactobacillus species) to the reaction mixture.
-
Reaction: Stir the mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots and analyzing them by HPLC.
-
Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with HCl to precipitate the enzyme (if not immobilized). Centrifuge to remove the enzyme.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by crystallization or chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: General Procedure for Chiral HPLC Method Development
-
Column and Mobile Phase Screening:
-
Select a set of 2-4 chiral columns with different selectivities (e.g., polysaccharide-based, cyclodextrin-based).
-
Prepare a series of mobile phases for screening in both normal and reversed-phase modes.
-
Normal Phase: Start with a mixture of hexane and isopropanol (B130326) (e.g., 90:10).
-
Reversed-Phase: Start with a mixture of water (with a buffer like 0.1% formic acid or ammonium (B1175870) acetate) and acetonitrile or methanol (e.g., 50:50).
-
-
-
Initial Screening: Inject a racemic standard of Leucic acid onto each column with each mobile phase and evaluate the separation (resolution) of the enantiomers.
-
Optimization:
-
Once a promising column/mobile phase combination is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
For normal phase, varying the alcohol modifier percentage is key.
-
For reversed-phase, adjusting the organic modifier percentage and the pH of the aqueous phase is important.
-
-
Method Validation: Once a satisfactory separation is achieved, validate the method for linearity, accuracy, and precision.
The logical flow for developing a chiral HPLC method is as follows:
Caption: Workflow for chiral HPLC method development.
References
Technical Support Center: Optimizing Chiral HPLC Separation of Leucic Acid Enantiomers
Welcome to the technical support center for the chiral HPLC separation of leucic acid enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating leucic acid enantiomers?
A1: The most prevalent and effective method for separating leucic acid enantiomers is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). This direct approach is preferred over indirect methods that require derivatization, as it simplifies sample preparation and reduces the risk of introducing impurities.[1][2][3]
Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for leucic acid enantiomer separation?
A2: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are highly effective for the chiral separation of amino acids and their derivatives, including leucic acid.[1] Macrocyclic glycopeptide-based columns, such as those using teicoplanin as the chiral selector, are particularly successful for separating underivatized amino acid enantiomers due to their compatibility with a wide range of mobile phases.[1]
Q3: Can a standard achiral column, like a C18, be used for this separation?
A3: A standard C18 column cannot directly separate enantiomers because they possess identical physical and chemical properties in a non-chiral environment. To achieve separation on a C18 column, a pre-column derivatization step with a chiral derivatizing agent is necessary. This process forms diastereomers, which have different physical properties and can be separated on an achiral column. However, this indirect method adds complexity to the workflow.
Q4: What are the key parameters to optimize for improving the resolution of leucic acid enantiomers?
A4: The primary parameters to optimize for enhanced resolution are the choice of the chiral stationary phase, the composition of the mobile phase (including the organic modifier and any additives), the column temperature, and the flow rate. Selectivity is often the most influential factor in achieving significant improvements in resolution.
Troubleshooting Guides
Problem 1: No separation or poor resolution of enantiomers.
Q: I am injecting a racemic mixture of leucic acid, but I see only one peak or two poorly resolved peaks. What should I do?
A: This is a common issue that can often be resolved by systematically evaluating your chromatographic conditions.
Troubleshooting Steps:
-
Verify CSP Suitability: The selected chiral stationary phase may not be appropriate for leucic acid. It is advisable to screen different types of CSPs, such as polysaccharide-based and macrocyclic glycopeptide-based columns.
-
Optimize Mobile Phase Composition:
-
Normal Phase: Adjust the percentage of the alcohol modifier (e.g., isopropanol (B130326) or ethanol) in the non-polar solvent (e.g., hexane).
-
Reversed-Phase: Modify the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. The enantioselectivity for amino acids often increases with a higher concentration of the organic modifier.
-
-
Incorporate Mobile Phase Additives: For acidic compounds like leucic acid, adding a small amount of an acidic modifier, such as formic acid or acetic acid, to the mobile phase can significantly improve peak shape and resolution.
-
Adjust Column Temperature: Temperature can have a substantial impact on chiral separations. Both increasing and decreasing the temperature can affect selectivity, so it is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C).
-
Reduce Flow Rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.
Caption: Troubleshooting workflow for addressing poor or no resolution of leucic acid enantiomers.
Problem 2: Peak tailing is observed.
Q: My chromatogram shows peaks with significant tailing. How can I improve the peak shape?
A: Peak tailing for an acidic analyte like leucic acid is often due to unwanted secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most common cause of tailing for acidic compounds is the interaction of the ionized analyte with active sites on the stationary phase. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of leucic acid's carboxylic acid group, leading to a more symmetrical peak shape.
-
Check for Column Contamination: Contaminants on the column can lead to peak tailing. Try flushing the column with a strong solvent. If the problem persists, using a guard column can help protect the analytical column.
-
Reduce Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause peak asymmetry. Try diluting your sample or reducing the injection volume.
-
Minimize Extra-Column Volume: Excessive tubing length or dead volume within the HPLC system can contribute to peak broadening and tailing. Ensure that all fittings are properly connected and that the tubing length is minimized.
Problem 3: Retention times are inconsistent.
Q: I am observing a drift in retention times between injections. What could be the cause?
A: Fluctuating retention times can compromise the reliability of your results. The issue often lies with the mobile phase or the column's equilibration.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Inaccurate preparation of the mobile phase or the evaporation of a more volatile solvent component can cause retention time drift. Prepare the mobile phase accurately, mix it thoroughly, and keep the reservoirs covered.
-
Sufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of analyses. This is especially important when you have changed the mobile phase composition.
-
Maintain Consistent Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Check for Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can result in an inconsistent flow rate and, consequently, variable retention times. Regular pump maintenance is crucial.
Data Presentation
The following table summarizes chromatographic data for the separation of leucine (B10760876) enantiomers, which serves as a close proxy for leucic acid.
| Parameter | D-Leucine | L-Leucine |
| Retention Time (k') | 5.938 | 4.421 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.34} |
| Resolution (Rs) | \multicolumn{2}{c | }{6.39} |
Data obtained on an Astec® CHIROBIOTIC® T column with a mobile phase of water:methanol:formic acid (30:70:0.02). Data sourced from a Sigma-Aldrich technical report.
Experimental Protocols
General Protocol for Chiral Separation of Leucic Acid
This protocol provides a starting point for developing a chiral separation method for leucic acid enantiomers.
-
Sample Preparation:
-
Prepare a stock solution of the racemic leucic acid in a suitable solvent. For reversed-phase mode, the mobile phase is often a good choice.
-
The typical concentration for analytical HPLC is in the range of 0.1-1.0 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions (Starting Point):
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: Water:Methanol:Formic Acid (30:70:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5-10 µL
-
-
Method Optimization:
-
Inject the racemic mixture and evaluate the initial separation.
-
If the resolution is inadequate, systematically adjust the mobile phase composition. For instance, vary the methanol concentration from 60% to 80%.
-
Evaluate the effect of temperature by analyzing samples at different column temperatures (e.g., 15°C, 25°C, 35°C).
-
If peak shape is poor, adjust the concentration of the formic acid modifier (e.g., from 0.01% to 0.1%).
-
Caption: A logical workflow for the development and optimization of a chiral HPLC method for leucic acid.
References
addressing peak tailing in the chromatographic analysis of (R)-Leucic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the chromatographic analysis of (R)-Leucic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] This distortion can compromise resolution, reduce quantification accuracy, and affect overall method reliability.[2] For this compound analysis, peak tailing can lead to inaccurate measurement of its concentration and poor resolution from its enantiomer or other impurities, which is critical in drug development and scientific research.
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: For an acidic compound such as this compound, the most common causes of peak tailing in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the ionized carboxylate group of Leucic acid and active sites on the silica-based stationary phase, such as residual silanol (B1196071) groups.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of Leucic acid (approximately 4.26), a significant portion of the molecules will be in their ionized (anionic) form.[3][4] This leads to stronger interactions with the stationary phase and can cause peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Chiral stationary phases, in particular, may have a lower sample capacity.
-
Column Contamination and Degradation: The accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.
Q3: Why is the mobile phase pH so critical for analyzing this compound?
A3: The mobile phase pH is a critical factor because it controls the ionization state of this compound. As an acidic compound with a pKa of about 4.26, it is recommended to maintain the mobile phase pH at least 1.5 to 2 units below this value (i.e., pH ≤ 2.76) to ensure the carboxylic acid group is fully protonated (non-ionized). In its non-ionized form, this compound is more hydrophobic, leading to better retention on a reversed-phase column and minimizing secondary interactions that cause peak tailing.
Q4: Can the sample solvent affect the peak shape of this compound?
A4: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting or tailing. Whenever possible, it is best to dissolve the this compound sample in the initial mobile phase to avoid these solvent mismatch effects.
Troubleshooting Guides
Systematic Approach to Diagnosing Peak Tailing
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide. It is recommended to change only one parameter at a time to isolate the cause of the problem.
Step 1: Evaluate the Mobile Phase pH
The first and most crucial step for an acidic analyte is to check the mobile phase pH.
-
Action: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of Leucic acid (~4.26). A pH of 2.5-3.0 is a good starting point.
-
Rationale: At a low pH, the silanol groups on the stationary phase are non-ionized, and the Leucic acid is in its neutral, protonated form, which minimizes secondary interactions and improves peak shape.
-
Verification: Prepare a fresh mobile phase with a properly calibrated pH meter, ensuring the pH of the aqueous portion is adjusted before adding the organic modifier.
Step 2: Assess for Column Overload
-
Action: Reduce the concentration of your this compound sample by a factor of 10 and re-inject. Alternatively, decrease the injection volume.
-
Rationale: If the peak shape improves significantly, the column was likely overloaded. Chiral columns can have lower capacities than standard achiral columns.
-
Solution: If overload is confirmed, consistently use a lower sample concentration or injection volume.
Step 3: Check the Column Condition
-
Action: If the peak tailing persists, the issue may be with the column itself. Flush the column with a strong solvent (e.g., a high percentage of acetonitrile (B52724) or methanol) to remove any strongly retained contaminants. If this does not resolve the issue, and if you have a new or lightly used column of the same type, substitute it to see if the problem is resolved.
-
Rationale: Column contamination or bed degradation can lead to peak tailing. A blocked inlet frit can also cause peak distortion.
-
Prevention: Use a guard column and ensure proper sample filtration to extend the life of your analytical column.
Step 4: Optimize Other Method Parameters
If the above steps do not resolve the peak tailing, consider optimizing other chromatographic parameters as detailed in the table below.
| Parameter | Recommended Action | Rationale |
| Buffer Concentration | Increase buffer strength (e.g., 20-50 mM). | A higher buffer concentration can help maintain a consistent pH at the head of the column and can mask residual silanol groups, improving peak shape. |
| Flow Rate | Decrease the flow rate. | Chiral separations often benefit from lower flow rates, which can enhance resolution and improve peak shape. |
| Temperature | Increase the column temperature. | Higher temperatures can improve mass transfer kinetics and sometimes reduce peak tailing. |
| Mobile Phase Additive | For basic compounds, an additive like triethylamine (B128534) (TEA) is often used. While less common for acids, if silanol interactions are severe, a different column chemistry may be needed. | Additives can suppress interactions with residual silanols. However, for acidic compounds, pH control is the primary tool. |
Data Presentation
Table 1: Recommended Starting Conditions for Chiral Analysis of this compound
| Parameter | Recommended Condition |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 70% Methanol : 30% Water with 0.02% Formic Acid |
| pH of Aqueous Phase | ~2.8-3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 205 nm |
| Injection Volume | 5-10 µL |
| Sample Concentration | 0.1 - 0.5 mg/mL |
| Sample Solvent | Initial mobile phase composition |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a detailed methodology for the chiral separation of Leucic acid enantiomers, optimized to minimize peak tailing.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
0.45 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.3 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
3. Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase (70:30 Methanol:Water with 0.02% Formic Acid):
-
Measure 300 mL of HPLC-grade water into a clean container.
-
Add 0.2 mL of formic acid to the water and mix thoroughly. Verify the pH is in the range of 2.8-3.0.
-
Add 700 mL of HPLC-grade methanol.
-
Degas the mobile phase using sonication or vacuum filtration.
4. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: 70% Methanol : 30% Water with 0.02% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 205 nm.
5. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Chiral columns may require longer equilibration times.
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the prepared this compound sample.
-
Analyze the resulting chromatogram for peak shape (asymmetry factor). An ideal asymmetry factor is close to 1.0.
Mandatory Visualization
References
challenges in the purification of (R)-Leucic acid from reaction byproducts
Welcome to the technical support center for the purification of (R)-Leucic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in its purification from reaction byproducts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge in purifying this compound lies in separating it from its stereoisomer, (S)-Leucic acid. Enantiomers possess identical physical properties, making their separation by standard techniques like distillation or conventional chromatography difficult.[1] The primary goal is to achieve high enantiomeric purity by selectively removing the undesired (S)-enantiomer.
Another significant challenge is the removal of structurally similar byproducts from the synthesis process. The nature of these byproducts depends on the synthetic route employed. For instance, if this compound is synthesized via the asymmetric reduction of α-keto-isocaproate, potential impurities could include the unreacted starting material (α-keto-isocaproate) and byproducts from side reactions.[2][3]
Q2: What are the common methods for purifying this compound?
The most prevalent methods for the chiral resolution and purification of this compound include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic Leucic acid with a chiral resolving agent (a chiral amine) to form diastereomeric salts. These salts have different solubilities, allowing for their separation through crystallization.[4][5]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer (e.g., esterification), leaving the other enantiomer unreacted and thus separable.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC uses a chiral stationary phase (CSP) to directly separate the enantiomers based on their differential interactions with the CSP.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using the methods mentioned above.
Diastereomeric Salt Crystallization
Q: My diastereomeric salts of Leucic acid are not crystallizing. What should I do?
A: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Solvent Screening: The choice of solvent is critical. Experiment with a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, and their mixtures with water) to find a system where the two diastereomeric salts have significantly different solubilities.
-
Concentration: The solution might be too dilute. Try to concentrate the solution carefully to reach supersaturation.
-
Cooling Rate: Allow the solution to cool down slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of oils or amorphous solids.
-
Seeding: If you have a small crystal of the desired diastereomeric salt, adding it to the solution (seeding) can induce crystallization.
-
Resolving Agent: The chosen chiral resolving agent may not be optimal. Consider screening different chiral amines.
Q: The enantiomeric excess (ee) of my this compound is low after crystallization and liberation from the salt. Why?
A: Low enantiomeric excess can result from several factors:
-
Incomplete Separation of Diastereomers: The solubilities of the two diastereomeric salts might be too similar in the chosen solvent, leading to co-precipitation. Try recrystallizing the diastereomeric salt multiple times to improve purity.
-
Racemization: Although less common for Leucic acid under standard conditions, ensure that the conditions used for salt formation and liberation (e.g., high temperatures or extreme pH) are not causing racemization.
-
Purity of Resolving Agent: Ensure the chiral resolving agent is of high enantiomeric purity.
Experimental Protocol: Diastereomeric Salt Crystallization of Racemic Leucic Acid
This is a general protocol and may require optimization for your specific experimental conditions.
-
Salt Formation:
-
Dissolve one equivalent of racemic Leucic acid in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the Leucic acid solution, with gentle warming if necessary to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator (4°C).
-
-
Isolation and Purification of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The enantiomeric purity of the salt can be improved by recrystallization from the same or a different solvent system.
-
-
Liberation of this compound:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., HCl) to protonate the Leucic acid and liberate it from the chiral amine.
-
Extract the this compound with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.
-
Enzymatic Kinetic Resolution
Q: The enzymatic resolution of my racemic Leucic acid ester shows low enantioselectivity. How can I improve it?
A: Low enantioselectivity in enzymatic resolution can be addressed by:
-
Enzyme Selection: Screen different lipases. Candida antarctica lipase (B570770) B (CALB) is often a good starting point for the resolution of chiral carboxylic acids and their esters.
-
Reaction Medium: The choice of organic solvent can significantly impact enzyme activity and selectivity. Try different solvents or consider performing the reaction in a biphasic system.
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.
-
Acyl Donor (for esterification): If you are resolving Leucic acid via esterification, the choice of alcohol can influence the selectivity.
Q: The reaction yield is low in my enzymatic resolution. What could be the cause?
A: Low yield can be due to several factors:
-
Enzyme Inhibition: The substrate or product may inhibit the enzyme at high concentrations. Try using lower substrate concentrations or removing the product as it forms.
-
Enzyme Deactivation: Ensure the reaction conditions (pH, temperature, solvent) are not deactivating the enzyme.
-
Reaction Time: The reaction may not have reached equilibrium or the desired conversion. Monitor the reaction over time to determine the optimal endpoint.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Leucic Acid Ester
This protocol describes a typical procedure for the hydrolytic kinetic resolution of a racemic Leucic acid ester.
-
Reaction Setup:
-
Dissolve the racemic Leucic acid ester (e.g., methyl leucate) in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7).
-
Add the lipase (e.g., immobilized Candida antarctica lipase B).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed acid using chiral HPLC.
-
-
Work-up:
-
When the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Acidify the aqueous solution to protonate the this compound.
-
Extract the unreacted (S)-Leucic acid ester with an organic solvent.
-
Extract the this compound from the aqueous phase with a different organic solvent.
-
-
Purification:
-
The separated ester and acid fractions can be further purified if necessary by standard techniques like column chromatography.
-
Chiral HPLC Purification
Q: I am having difficulty achieving good separation of Leucic acid enantiomers on my chiral HPLC column. What can I do?
A: Poor separation in chiral HPLC can be improved by optimizing several parameters:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For carboxylic acids, polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective.
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. Adjusting the ratio of these solvents can significantly impact resolution.
-
Additives: For acidic compounds like Leucic acid, adding a small amount of a stronger acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
-
Temperature: Temperature can affect selectivity. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum.
Data Summary
The following table summarizes typical performance metrics for different purification methods. Please note that these values are illustrative and can vary significantly based on the specific experimental conditions.
| Purification Method | Typical Purity (ee%) | Typical Yield (%) | Key Considerations |
| Diastereomeric Salt Crystallization | >98% | 40-50% (per cycle) | Requires screening of resolving agents and solvents. Can be scaled up. |
| Enzymatic Kinetic Resolution | >99% | <50% (for one enantiomer) | High selectivity, mild conditions. Limited by enzyme availability and stability. |
| Chiral HPLC | >99% | Variable (depends on scale) | High resolution, but can be expensive for large-scale purification. |
Visualization of Experimental Workflows
Diastereomeric Salt Crystallization Workflow
Caption: Workflow for the purification of this compound by diastereomeric salt crystallization.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the purification of this compound via enzymatic kinetic resolution.
Chiral HPLC Method Development Logic
Caption: Logical workflow for developing a chiral HPLC method for Leucic acid separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 2-ketoisocaproate with Corynebacterium glutamicum strains devoid of plasmids and heterologous genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of 1-aminoalkanephosphonic acids with two chiral centers and their activity towards leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
improving the resolution of (R)- and (S)-Leucic acid in polarimetric analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of (R)- and (S)-Leucic acid in polarimetric analysis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polarimetric analysis of Leucic acid enantiomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low optical rotation observed for a supposedly pure enantiomer. | 1. The sample is a racemic mixture (equal amounts of (R)- and (S)-enantiomers).[1] 2. The concentration of the analyte is too low. 3. The polarimeter is not properly calibrated or the light source is failing. 4. The solvent is inappropriate or contains impurities.[2] | 1. Verify the enantiomeric purity of your sample using a chiral separation technique like HPLC. 2. Increase the concentration of the sample solution. The observed rotation is directly proportional to the concentration.[1] 3. Calibrate the polarimeter with a standard quartz plate or a known chiral compound. Check the instrument's user manual for lamp replacement procedures. 4. Use a high-purity, optically inactive solvent. Prepare a blank with the solvent to zero the instrument. |
| Inconsistent or fluctuating readings. | 1. Temperature fluctuations in the sample cell. 2. Presence of air bubbles in the sample cell. 3. The sample is degrading or racemizing over time.[2] | 1. Use a thermostated sample cell to maintain a constant temperature.[2] 2. Ensure the sample cell is filled carefully to avoid trapping air bubbles. 3. Analyze the sample promptly after preparation. For Leucine, a related compound, heating in glacial acetic acid has been shown to cause racemization. |
| Observed specific rotation does not match literature values. | 1. Differences in experimental conditions (solvent, temperature, concentration, wavelength). 2. The sample is not enantiomerically pure. 3. pH of the solution is different. | 1. Ensure your experimental conditions precisely match those reported in the literature. Specific rotation is highly dependent on these factors. 2. Determine the enantiomeric excess (e.e.) of your sample to calculate the expected specific rotation. 3. For compounds with acidic or basic groups, pH can significantly influence optical rotation. Buffer the solution if necessary. |
| Poor resolution of enantiomers in chiral HPLC. | 1. The chosen chiral stationary phase (CSP) is not suitable for Leucic acid. 2. The mobile phase composition is not optimal. 3. The flow rate is too high. | 1. Screen different types of CSPs. For acidic compounds like Leucic acid, anion-exchange or Pirkle-type columns can be effective. 2. Adjust the mobile phase composition, including the type and concentration of the organic modifier and any additives (e.g., acids or bases). 3. Lower the flow rate to improve separation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the accuracy of polarimetric measurements for Leucic acid?
A1: The most critical factors are the purity of the sample (both chemical and enantiomeric), the choice of solvent, and precise control of the experimental conditions, including temperature, concentration, and wavelength. Even minor variations in these parameters can lead to significant differences in the measured optical rotation.
Q2: How can I improve the separation of (R)- and (S)-Leucic acid using chiral HPLC?
A2: To improve separation, you can:
-
Select an appropriate Chiral Stationary Phase (CSP): Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or anion-exchange CSPs are often suitable for acidic compounds like Leucic acid.
-
Optimize the mobile phase: Adjust the ratio of organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. In reversed-phase, vary the organic modifier (e.g., acetonitrile (B52724), methanol) and the aqueous buffer composition.
-
Use additives: Small amounts of acidic or basic additives can improve peak shape and resolution.
-
Control the temperature: Temperature can affect the interaction between the analyte and the CSP.
Q3: Is derivatization necessary for the chiral analysis of Leucic acid?
A3: Derivatization is not always necessary for chiral HPLC if a suitable chiral stationary phase is used. However, converting the (R)- and (S)-Leucic acid into diastereomers by reacting them with a chiral derivatizing agent can allow for their separation on a standard achiral HPLC column. This can be a useful alternative if a suitable chiral column is not available.
Q4: How does the solvent choice impact the specific rotation of Leucic acid?
A4: The solvent can significantly impact the measured specific rotation and, in some cases, even change the sign of the rotation. This is due to interactions between the solvent and the chiral molecule, which can alter its conformation. It is crucial to use the same solvent as reported in the literature when comparing specific rotation values.
Q5: Can I use polarimetry to determine the enantiomeric excess (e.e.) of my Leucic acid sample?
A5: Yes, if you know the specific rotation of the pure enantiomer, you can calculate the enantiomeric excess of a mixture using the following formula:
e.e. (%) = ([α]observed / [α]pure enantiomer) x 100
Where [α]observed is the specific rotation of your sample and [α]pure enantiomer is the specific rotation of the pure (R)- or (S)-Leucic acid under the same experimental conditions.
Quantitative Data
The following tables provide quantitative data relevant to the analysis of Leucic acid and the structurally similar amino acid, Leucine.
Table 1: Specific Rotation of L-Leucine in Different Solvents
Disclaimer: This data is for L-Leucine, which is structurally similar to (S)-Leucic acid. The specific rotation values for Leucic acid may differ.
| Solvent | Wavelength (nm) | Temperature (°C) | Concentration (g/100mL) | Specific Rotation [α] |
| 6 M HCl | 589 | 25 | 2.0 | +15.9° |
| 5 M HCl | 589 | 25 | 2.0 | +15.1° |
| Glacial Acetic Acid | 589 | 25 | 2.0 | +28.1° |
Data adapted from MacDonald, J. C. (1969). Canadian Journal of Chemistry, 47(15), 2739-2746.
Table 2: Chiral Stationary Phases for Separation of Acidic Compounds
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Potential Application for Leucic Acid |
| Anion-Exchange | Quinine or Quinidine derivatives | High potential due to the acidic nature of Leucic acid. |
| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Can be effective for resolving various racemates, including acids. |
| Polysaccharide-based | Cellulose or Amylose derivatives | Broad applicability for a wide range of chiral compounds. |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Known to resolve α-hydroxy acids. |
Experimental Protocols
Protocol 1: General Procedure for Polarimetric Analysis of Leucic Acid
This protocol provides a general guideline. Optimal conditions may need to be determined experimentally.
-
Sample Preparation:
-
Accurately weigh a precise amount of the Leucic acid enantiomer (e.g., 100 mg).
-
Dissolve the sample in a high-purity, optically inactive solvent (e.g., ethanol, methanol, or water) in a volumetric flask to a known volume (e.g., 10 mL). Ensure the sample is completely dissolved.
-
-
Instrument Preparation:
-
Turn on the polarimeter and allow the light source to warm up and stabilize according to the manufacturer's instructions.
-
Set the desired wavelength (commonly the sodium D-line at 589 nm).
-
If using a thermostated cell, set the desired temperature (e.g., 20°C or 25°C) and allow it to equilibrate.
-
-
Blank Measurement:
-
Fill the polarimeter cell with the pure solvent used for sample preparation.
-
Ensure there are no air bubbles in the cell.
-
Place the cell in the polarimeter and perform a blank measurement to zero the instrument.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, again ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed optical rotation (α). Take multiple readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the sample in g/mL
-
-
Protocol 2: Chiral HPLC Method Development for (R)- and (S)-Leucic Acid
-
Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based or anion-exchange column).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.
-
Reversed Phase: Start with a mobile phase of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) in a 70:30 (v/v) ratio.
-
-
Initial Analysis:
-
Prepare a standard solution of the racemic mixture of Leucic acid (e.g., 1 mg/mL).
-
Inject the sample and monitor the chromatogram.
-
-
Method Optimization:
-
If no or poor separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the modifier, try a different modifier).
-
Optimize the flow rate (typically between 0.5 and 1.5 mL/min for a 4.6 mm ID column).
-
Investigate the effect of column temperature on the resolution.
-
Visualizations
Caption: Workflow for the resolution and polarimetric analysis of Leucic acid enantiomers.
Caption: Troubleshooting logic for inaccurate polarimetric readings.
References
dealing with poor solubility of (R)-Leucic acid during formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (R)-Leucic acid during formulation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulation strategies.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| pKa | ~4.26 | [2] |
| LogP | ~0.5 - 0.78 | [2][3] |
| Melting Point | 78-80 °C | |
| Appearance | White to off-white solid |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a weak organic acid with limited aqueous solubility. Its solubility is significantly influenced by the pH of the solution. At a pH below its pKa of approximately 4.26, the molecule is predominantly in its neutral, less soluble form. To increase its solubility in aqueous solutions, the pH should be raised above its pKa.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution with an aqueous buffer. What is happening?
A2: This is a common phenomenon known as "crashing out." this compound is soluble in organic solvents like DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent composition becomes less favorable for keeping the this compound in solution, causing it to precipitate. To avoid this, consider using a co-solvent system or preparing the formulation in a single-phase solvent system where possible.
Q3: What are the initial steps I should take to improve the solubility of this compound for my formulation?
A3: A systematic approach is recommended. Start by determining the required concentration of this compound in your final formulation. Then, consider the following strategies in order of increasing complexity:
-
pH Adjustment: If your formulation allows, adjusting the pH to be at least 2 units above the pKa of this compound (i.e., pH > 6.26) will significantly increase its solubility by converting it to its more soluble salt form.
-
Co-solvents: If pH adjustment is not feasible or insufficient, explore the use of water-miscible co-solvents such as propylene (B89431) glycol, ethanol, or polyethylene (B3416737) glycol (PEG) 400.
-
Salt Formation: For solid dosage forms, preparing a salt of this compound with a suitable base can dramatically improve its dissolution rate and apparent solubility.
-
Complexation: The use of cyclodextrins can encapsulate the this compound molecule, increasing its apparent solubility.
Q4: Can I use heat to dissolve this compound?
A4: Gentle heating can be used to aid dissolution, but with caution. This compound has a relatively low melting point (78-80°C). Excessive heat can lead to degradation. After dissolving with heat, it is crucial to ensure that the compound remains in solution upon cooling to the storage and application temperature. If it precipitates upon cooling, this indicates that you have created a supersaturated solution that is not stable.
Troubleshooting Guide
Issue 1: Low Aqueous Solubility in Neutral pH Media
Problem: this compound solubility in neutral aqueous buffers (e.g., PBS pH 7.4) is insufficient for the desired formulation concentration.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low aqueous solubility.
Quantitative Data for Troubleshooting:
The following table provides known solubility data for this compound and serves as a template for recording your experimental findings with different formulation approaches.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Reference/Experimental |
| Water | Neutral | 25 | Slightly Soluble | |
| PBS | 7.2 | 25 | ~5 | |
| DMSO | N/A | 25 | 11 - 175 | |
| DMF | N/A | 25 | 12 | |
| Ethanol | N/A | 25 | Slightly Soluble | |
| 10% Propylene Glycol (aq) | 7.4 | 25 | Determine Experimentally | |
| 20% Propylene Glycol (aq) | 7.4 | 25 | Determine Experimentally | |
| 10% Ethanol (aq) | 7.4 | 25 | Determine Experimentally | |
| 20% Ethanol (aq) | 7.4 | 25 | Determine Experimentally | |
| 10% PEG 400 (aq) | 7.4 | 25 | Determine Experimentally | |
| 20% PEG 400 (aq) | 7.4 | 25 | Determine Experimentally |
Issue 2: Formulation Instability (Precipitation Over Time)
Problem: The formulated this compound solution appears clear initially but shows precipitation upon storage.
Possible Causes and Solutions:
-
Supersaturation: The initial formulation method (e.g., heating) may have created a thermodynamically unstable supersaturated solution.
-
Solution: Re-evaluate the formulation composition to ensure the concentration of this compound is below its equilibrium solubility at the storage temperature.
-
-
pH Shift: The pH of the formulation may be drifting over time, causing the this compound to convert to its less soluble form.
-
Solution: Incorporate a suitable buffering agent to maintain the pH within the desired range.
-
-
Co-solvent Evaporation: If using a volatile co-solvent like ethanol, its evaporation can lead to a change in the solvent composition and subsequent precipitation.
-
Solution: Store the formulation in tightly sealed containers. Consider using less volatile co-solvents.
-
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of this compound
This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (pH 2, 4, 6, 7.4, 8)
-
Scintillation vials or sealed tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system
-
0.22 µm syringe filters
Workflow:
Figure 2: Workflow for determining the pH-solubility profile.
Methodology:
-
Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH (e.g., 2, 4, 6, 7.4, 8).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with the mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method (see Protocol 3).
-
Plot the determined solubility (in mg/mL or mM) against the pH of the buffer.
Protocol 2: Developing a Co-solvent Formulation
This protocol provides a systematic approach to developing a co-solvent formulation for this compound.
Materials:
-
This compound
-
Co-solvents (e.g., Propylene Glycol, Ethanol, PEG 400)
-
Aqueous buffer (at the desired pH)
-
Glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Co-solvent Screening:
-
Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).
-
Add an excess of this compound to each co-solvent mixture.
-
Equilibrate the samples as described in Protocol 1 (or for a shorter screening duration, e.g., 4-6 hours).
-
Determine the solubility in each mixture to identify the most effective co-solvent.
-
-
Formulation Optimization:
-
Based on the screening results, select the most promising co-solvent.
-
Prepare a series of formulations with varying concentrations of the selected co-solvent to determine the minimum concentration required to achieve the target solubility of this compound.
-
Assess the physical stability of the lead formulations by observing for any precipitation over a set period at different storage conditions (e.g., room temperature and 4°C).
-
Protocol 3: HPLC-UV Method for Quantification of this compound
This is a general HPLC-UV method suitable for the quantification of alpha-hydroxy acids like this compound. Method optimization and validation are required.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of an acidic aqueous buffer and an organic modifier (e.g., 50 mM Potassium Phosphate Monobasic pH 2.8 : Acetonitrile (90:10 v/v)) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation Steps:
-
Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration and perform a linear regression to determine the correlation coefficient (r²), which should be >0.999.
-
Accuracy and Precision: Analyze replicate preparations of a known concentration of this compound to determine the intra- and inter-day precision (%RSD) and accuracy (% recovery).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Logical Relationships in Formulation Development
The following diagram illustrates the logical relationships between the physicochemical properties of this compound and the selection of an appropriate formulation strategy.
Figure 3: Relationship between properties and strategies.
References
common pitfalls in the scale-up of (R)-Leucic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the scale-up of (R)-Leucic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: The main strategies for producing this compound are enzymatic synthesis and chemical synthesis. Enzymatic methods often employ ketoreductases (KREDs) for the stereoselective reduction of the precursor α-keto acid (α-ketoisocaproate), offering high enantioselectivity under mild conditions.[1][2][3] Chemical synthesis routes may involve asymmetric hydrogenation or the resolution of a racemic mixture of leucic acid.[4]
Q2: What is a typical yield and enantiomeric excess (ee) to expect during scale-up?
A2: While specific yields for industrial-scale this compound production are not widely published, analogous processes for other chiral hydroxy acids can provide a benchmark. For biocatalytic reductions of α-keto acids to their corresponding (R)-hydroxy acids, yields can range from 68% to over 95%, with enantiomeric excess often exceeding 99%.[1] The final yield is highly dependent on the optimization of reaction conditions and the efficiency of downstream processing.
Q3: What are the main challenges in the downstream processing of this compound from a fermentation broth?
A3: The primary challenges in downstream processing include the separation of the product from biomass, unconsumed substrates, and other metabolites. The complex composition of fermentation broths can make purification difficult. Common issues include product loss during extraction and the need for multiple purification steps to achieve the desired purity.
Q4: How can I improve the crystallization of this compound at a larger scale?
A4: Successful crystallization on a large scale depends on careful control of cooling rates, solvent selection, and agitation. Rapid cooling can lead to the inclusion of impurities. If crystallization is too quick, consider using a slightly larger volume of solvent to slow down the process. For persistent issues, a solvent screen to identify a more suitable crystallization solvent or the use of seeding strategies may be necessary.
Troubleshooting Guides
Low Enantiomeric Excess (ee)
Low enantiomeric excess is a critical issue that compromises the quality and efficacy of the final product. Below is a guide to troubleshoot common causes.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Suboptimal Enzyme Performance | - Verify the activity and enantioselectivity of the enzyme batch. - Check for enzyme inhibition by substrate or product. | - Source a new batch of enzyme. - Perform kinetic studies to identify inhibitors. - Consider enzyme immobilization to improve stability and reusability. |
| Poor Substrate Quality | - Analyze the purity of the α-ketoisocaproate precursor. - Test for the presence of impurities that may inhibit the enzyme. | - Purify the substrate before the reaction. - Evaluate different suppliers for raw material quality. |
| Incorrect Reaction Conditions | - Review pH, temperature, and reaction time. - Ensure proper cofactor regeneration if using a dehydrogenase. | - Optimize reaction parameters using a Design of Experiments (DoE) approach. - Ensure the cofactor regeneration system is efficient. |
| Product Racemization | - Analyze the enantiomeric excess at different time points during the reaction and work-up. - Evaluate the stability of this compound under the purification conditions. | - Modify work-up and purification conditions to be milder (e.g., lower temperature, neutral pH). |
Low Overall Yield
A low overall yield can significantly impact the economic viability of the production process. This section addresses potential causes and solutions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for improving low overall yield.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress over time using HPLC or another suitable analytical method. - Verify the stoichiometry of all reactants. | - Increase reaction time or enzyme loading. - Ensure proper mixing to overcome mass transfer limitations, especially at scale. |
| Product Degradation | - Assess the stability of this compound under the reaction and purification conditions. | - Modify conditions to minimize degradation (e.g., temperature, pH). |
| Losses During Downstream Processing | - Quantify the product concentration at each stage of the purification process (e.g., extraction, crystallization). | - Optimize extraction parameters (solvent, pH, number of extractions). - Refine crystallization conditions to maximize recovery. - Consider alternative purification methods like ion-exchange chromatography. |
| By-product Formation | - Analyze the reaction mixture and mother liquor for the presence of by-products. | - Adjust reaction conditions to minimize by-product formation. - If by-products are from the raw material, improve the purity of the starting materials. |
Experimental Protocols
Generalized Protocol for Enzymatic Synthesis of this compound
This protocol provides a general methodology for the enzymatic reduction of α-ketoisocaproate to this compound using a ketoreductase (KRED) with a cofactor regeneration system.
Experimental Workflow
Caption: A generalized experimental workflow for the enzymatic synthesis of this compound.
1. Materials and Reagents:
-
α-Ketoisocaproate sodium salt
-
Ketoreductase (KRED)
-
NADH or NADPH
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Reaction Setup:
-
In a temperature-controlled reactor, prepare a buffered solution.
-
Add α-ketoisocaproate, the cofactor (NADH or NADPH), and the components of the cofactor regeneration system (e.g., glucose).
-
Initiate the reaction by adding the ketoreductase.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.
3. Reaction Monitoring:
-
Monitor the consumption of the substrate and the formation of the product by taking periodic samples and analyzing them by HPLC.
4. Work-up and Purification:
-
Once the reaction is complete, terminate it by adding a quenching agent or by adjusting the pH.
-
Remove the enzyme (e.g., by centrifugation or filtration if immobilized).
-
Acidify the aqueous solution to protonate the this compound.
-
Extract the product into an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system.
5. Analysis:
-
Determine the yield of the purified this compound.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by GC or NMR analysis.
Quantitative Data Summary
The following table summarizes typical process parameters and outcomes for the biocatalytic production of chiral hydroxy acids, which can serve as a reference for the scale-up of this compound production.
| Parameter | Lab Scale | Pilot/Industrial Scale | Reference |
| Substrate Concentration | 50 - 100 g/L | 100 - 200 g/L | |
| Enzyme Loading | 1 - 5 % (w/w) | 0.5 - 2 % (w/w) | |
| Reaction Time | 12 - 24 hours | 8 - 16 hours | |
| Yield | 85 - 98 % | 68 - >95 % | |
| Enantiomeric Excess (ee) | > 99 % | > 99 % | |
| Product Purity | > 98 % | > 99.5 % |
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (R)-Leucic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (R)-Leucic acid, a chiral α-hydroxy acid and a metabolite of the branched-chain amino acid leucine, is critical in various fields of research, including metabolism studies and the development of therapeutic agents. The stereochemistry of such molecules can significantly influence their biological activity. Therefore, robust and validated analytical methods are imperative for ensuring the quality and efficacy of products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the chiral analysis of this compound, presenting detailed experimental protocols and validation data to aid in method selection and implementation.
At a Glance: HPLC vs. GC for Chiral Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of chiral compounds. The primary distinction lies in the mobile phase and the volatility of the analyte. HPLC is well-suited for non-volatile and thermally labile compounds like this compound, while GC requires derivatization to increase the volatility of such analytes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds. | Requires volatile and thermally stable analytes or derivatization. |
| Derivatization | Often not required for direct chiral separation on a chiral stationary phase. | Typically necessary to increase volatility and improve separation. |
| Instrumentation | HPLC system with a chiral stationary phase (CSP) and UV or MS detector. | GC system with a chiral capillary column and FID or MS detector. |
| Analysis Time | Can range from several minutes to over an hour. | Generally offers faster analysis times.[1][2] |
| Cost | Higher initial investment and solvent costs.[1][2] | Lower initial and operational costs.[1] |
Quantitative Performance Comparison
The following table summarizes typical validation parameters for the chiral analysis of α-hydroxy acids using HPLC and GC. The data is compiled from representative studies to provide a comparative overview.
| Validation Parameter | HPLC Method (Representative) | GC-MS Method (Representative) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 2.5 ng/g |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 3.0 ng/g |
| Accuracy (Recovery %) | 98 - 102% | 93 - 95% |
| Precision (RSD %) | < 2% | < 5% |
Experimental Protocols
Validated Enantioselective HPLC Method for α-Hydroxy Acids (Representative Method)
This protocol describes a direct chiral HPLC method suitable for the analysis of this compound. Direct methods utilize a chiral stationary phase (CSP) to resolve enantiomers without the need for derivatization.
1. Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC® T, based on teicoplanin). These columns are effective for separating underivatized amino and hydroxy acids.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The ratio is optimized to achieve the best resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a Mass Spectrometer (MS) for higher sensitivity and specificity.
2. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
System Suitability: Performed before each run to ensure the chromatographic system is performing adequately. Key parameters include resolution between enantiomers, theoretical plates, and tailing factor.
-
Specificity: Demonstrated by the ability to resolve the enantiomers from each other and from any other components in the sample matrix.
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations. A calibration curve is generated by plotting the peak area against the concentration.
-
Accuracy: Determined by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percentage recovery.
-
Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is expressed as the relative standard deviation (RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Validated Enantioselective GC-MS Method for α-Hydroxy Acids (Representative Method)
This protocol outlines an indirect chiral GC method, which involves derivatization to form diastereomers that can be separated on a standard achiral column.
1. Derivatization:
-
Step 1: Esterification: The carboxylic acid group of leucic acid is esterified, for example, by reacting with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl).
-
Step 2: Acylation: The hydroxyl group is acylated using a chiral derivatizing agent, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride, to form diastereomers.
2. GC-MS Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the diastereomers, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Detector: A Mass Spectrometer (MS) operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.
3. Sample Preparation:
-
The derivatized sample is dissolved in a suitable organic solvent (e.g., hexane).
-
An internal standard may be added for improved quantitative accuracy.
4. Validation Parameters:
-
The validation parameters are similar to those for the HPLC method, including system suitability, specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The performance of the derivatization step is also a critical aspect to validate.
Visualization of Experimental Workflows and Biological Context
To further elucidate the methodologies and the biological relevance of this compound, the following diagrams are provided.
References
A Researcher's Guide to Assessing the Enantiomeric Purity of (R)-Leucic Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of key analytical techniques for assessing the enantiomeric purity of (R)-Leucic acid, a vital chiral building block in synthetic chemistry. We present a detailed overview of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental protocols and comparative data to aid in method selection and implementation.
Introduction to Enantiomeric Purity Assessment
Leucic acid, or 2-hydroxy-4-methylpentanoic acid, possesses a single stereocenter, resulting in two enantiomers: this compound and (S)-Leucic acid. In many biological and chemical applications, only one enantiomer exhibits the desired activity, while the other may be inactive or even elicit undesirable effects. Therefore, the ability to accurately quantify the excess of one enantiomer over the other, known as enantiomeric excess (e.e.), is paramount. This guide explores and compares the primary analytical methodologies used for this purpose.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following sections provide a detailed comparison of the most commonly employed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Data Presentation: Chiral HPLC
| Parameter | Method 1: Polysaccharide-based CSP | Method 2: Macrocyclic Glycopeptide-based CSP (Chirobiotic T) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Teicoplanin |
| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | Water/Methanol/Formic Acid (70:30:0.02, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time this compound | ~8.5 min (estimated) | 5.94 min[1] |
| Retention Time (S)-Leucic acid | ~9.8 min (estimated) | 4.42 min[1] |
| Resolution (Rs) | > 1.5 (expected) | 6.39[1] |
| Selectivity (α) | > 1.2 (expected) | 1.34[1] |
Note: Data for the polysaccharide-based CSP is estimated based on typical separations of similar α-hydroxy acids. Data for Chirobiotic T is based on the separation of underivatized DL-Leucine, a structurally similar amino acid, as direct data for Leucic acid was not available in the searched literature.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Materials:
-
Chiral column: Polysaccharide-based (e.g., Chiralpak® AD-H) or Macrocyclic Glycopeptide-based (e.g., Astec® CHIROBIOTIC® T).
-
HPLC-grade solvents: n-Hexane, 2-Propanol, Methanol, Water.
-
Additives: Trifluoroacetic acid (TFA), Formic acid.
-
(R,S)-Leucic acid standard.
-
This compound sample.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase according to the compositions listed in the table above. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the (R,S)-Leucic acid standard and the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatogram and integrate the peaks corresponding to the (R) and (S) enantiomers.
-
Calculation of Enantiomeric Purity:
-
Enantiomeric Excess (% e.e.) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Workflow for Chiral HPLC Method Development
Caption: A general workflow for developing a chiral HPLC method.
Chiral Gas Chromatography (GC)
Chiral GC is another high-resolution technique suitable for the analysis of volatile chiral compounds. For non-volatile compounds like Leucic acid, derivatization is necessary to increase their volatility and thermal stability.
Data Presentation: Chiral GC
| Parameter | Method: Derivatization with subsequent GC-MS |
| Derivatizing Agent | (-)-Menthyl chloroformate (for esterification) |
| Chiral Stationary Phase | Chirasil-Val (L-valine-tert-butylamide polysiloxane) |
| Column | 25 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Temperature Program | 80 °C (1 min hold), ramp to 180 °C at 5 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Mass Spectrometer (MS) |
| Retention Time this compound derivative | ~15.2 min (estimated) |
| Retention Time (S)-Leucic acid derivative | ~15.5 min (estimated) |
| Resolution (Rs) | > 2.0 (expected) |
| Selectivity (α) | > 1.05 (expected) |
Experimental Protocol: Chiral GC
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).
Materials:
-
Chiral GC column: e.g., Chirasil-Val.
-
Derivatizing agent: (-)-Menthyl chloroformate.
-
Anhydrous pyridine.
-
Anhydrous dichloromethane (B109758).
-
(R,S)-Leucic acid standard and this compound sample.
Procedure:
-
Derivatization:
-
Dissolve ~1 mg of the Leucic acid sample in 0.5 mL of anhydrous dichloromethane and 0.1 mL of anhydrous pyridine.
-
Add 0.1 mL of (-)-menthyl chloroformate and heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture, wash with dilute HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.
-
-
GC Analysis:
-
Inject 1 µL of the derivatized standard and sample solutions into the GC.
-
Run the analysis using the temperature program specified in the table.
-
-
Data Acquisition and Calculation: Follow the same principles as for HPLC to determine the enantiomeric purity.
Workflow for Chiral GC Analysis
Caption: Workflow for chiral GC analysis of Leucic acid.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and requires minimal sample and solvent consumption. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Data Presentation: Capillary Electrophoresis
| Parameter | Method: Cyclodextrin-mediated CE |
| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Background Electrolyte (BGE) | 25 mM Phosphate (B84403) buffer, pH 2.5 |
| Capillary | Fused silica (B1680970), 50 cm total length (40 cm effective), 50 µm ID |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection | UV at 200 nm |
| Migration Time this compound | ~6.8 min (estimated) |
| Migration Time (S)-Leucic acid | ~7.2 min (estimated) |
| Resolution (Rs) | > 2.5 (expected) |
| Selectivity (α) | > 1.08 (expected) |
Note: The quantitative data is estimated based on typical separations of α-hydroxy acids using HP-β-CD as a chiral selector.
Experimental Protocol: Capillary Electrophoresis
Instrumentation:
-
A capillary electrophoresis system with a power supply, autosampler, capillary cassette with temperature control, and a UV detector.
Materials:
-
Fused silica capillary.
-
Background electrolyte components: Sodium phosphate monobasic.
-
Chiral selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
(R,S)-Leucic acid standard and this compound sample.
Procedure:
-
BGE Preparation: Prepare the BGE by dissolving the appropriate amount of sodium phosphate and HP-β-CD in water and adjusting the pH to 2.5.
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, water, and then the BGE.
-
Sample Preparation: Dissolve the standards and samples in the BGE or water to a concentration of about 0.1 mg/mL.
-
Electrophoresis:
-
Fill the capillary with the BGE.
-
Inject the sample using the hydrodynamic method.
-
Apply the specified voltage and record the electropherogram.
-
-
Data Analysis: Calculate the enantiomeric purity from the peak areas of the two enantiomers.
Logical Relationship in Chiral CE Separation
Caption: Principle of enantioseparation in Capillary Electrophoresis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The interaction of the enantiomers with the chiral agent leads to the formation of diastereomeric species, which exhibit distinct signals in the NMR spectrum.
Data Presentation: NMR Spectroscopy
| Parameter | Method: 1H NMR with Chiral Solvating Agent |
| Chiral Solvating Agent (CSA) | (R)-(-)-Mandelic Acid |
| Solvent | CDCl3 |
| Spectrometer Frequency | 400 MHz or higher |
| Analyte Concentration | ~10 mg in 0.6 mL of solvent |
| CSA to Analyte Molar Ratio | 1:1 to 2:1 |
| Key Proton Signal for Discrimination | α-proton of Leucic acid |
| Expected Chemical Shift Difference (Δδ) | 0.01 - 0.05 ppm |
Note: The chemical shift difference is an estimation and can vary depending on the specific conditions and the spectrometer.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer.
Materials:
-
NMR tubes.
-
Deuterated solvent: Chloroform-d (CDCl3).
-
Chiral solvating agent: (R)-(-)-Mandelic Acid.
-
(R,S)-Leucic acid standard and this compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve ~10 mg of the Leucic acid sample in 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
Add the chiral solvating agent to the NMR tube in the desired molar ratio.
-
Gently mix the sample.
-
-
NMR Acquisition: Acquire another 1H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal of Leucic acid (e.g., the α-proton) that shows splitting into two distinct signals in the presence of the CSA.
-
Integrate the two signals to determine the ratio of the (R) and (S) enantiomers and calculate the enantiomeric excess.
-
Decision Pathway for NMR Enantiomeric Purity Analysis
Caption: Decision process for NMR-based enantiomeric purity determination.
Conclusion
The assessment of the enantiomeric purity of this compound can be effectively achieved using a variety of analytical techniques. Chiral HPLC and chiral GC offer excellent resolution and are well-established methods, with the latter requiring a derivatization step. Capillary electrophoresis provides high efficiency with minimal sample consumption, making it an attractive option for precious samples. NMR spectroscopy, with the aid of a chiral solvating agent, offers a rapid and non-destructive method for determining enantiomeric excess. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. This guide provides the foundational information and experimental frameworks to enable researchers to confidently select and implement a suitable method for their needs.
References
Differential Effects of Leucic Acid Isomers on Protein Synthesis: A Comparative Review for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of leucine (B10760876) metabolites on muscle protein synthesis is critical for developing effective therapeutics and nutritional interventions. This guide provides a comparative analysis of three key leucic acid isomers: β-hydroxy-β-methylbutyrate (HMB), α-hydroxyisocaproic acid (HICA), and α-ketoisocaproate (KIC), with a focus on their differential impacts on protein synthesis and related signaling pathways.
Leucine, a branched-chain amino acid, is a well-established potent stimulator of muscle protein synthesis (MPS), primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1] Its metabolites, the leucic acid isomers HMB, HICA, and KIC, are also bioactive and have been investigated for their roles in muscle metabolism. This guide synthesizes experimental data to provide a clear comparison of their effects.
Comparative Efficacy on Muscle Protein Synthesis and Anabolic Signaling
The anabolic effects of leucic acid isomers are predominantly mediated through the mTORC1 pathway, a central regulator of cell growth and protein synthesis. Activation of mTORC1 leads to the phosphorylation of key downstream effectors, including p70 ribosomal S6 kinase 1 (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNA into protein.
| Leucic Acid Isomer | Key Findings on Protein Synthesis and Anabolic Signaling | Reference Study |
| β-hydroxy-β-methylbutyrate (HMB) | - Orally consumed free-acid HMB (FA-HMB) at 3.42g stimulated a +70% increase in muscle protein synthesis (MPS).- Increased phosphorylation of p70S6K by ~56% at 30 minutes post-consumption. | Wilkinson et al. (2013)[2][3] |
| - In L6 rat myotubes, 50 µM HMB was more effective than 10 mM L-leucine in stimulating protein synthesis and mTOR phosphorylation. | Figueiredo et al. (2015) | |
| α-hydroxyisocaproic acid (HICA) | - In a study on rats with immobilization-induced atrophy, a diet with 5% HICA was associated with a sustained increase in protein synthesis and phosphorylation of S6K1 and 4E-BP1 during recovery.[4][5] | Lang et al. (2013) |
| - A study on C2C12 myotubes found that HICA treatment decreased basal protein synthesis rates . It did not affect the phosphorylation of p70S6K or 4E-BP1 under normal conditions. | Takeda et al. (2021) | |
| α-ketoisocaproate (KIC) | - Oral administration of KIC in rats mimicked the stimulatory effect of L-leucine on the phosphorylation of 4E-BP1 and S6K1 in skeletal muscle. | Yoshizawa et al. (2004) |
| - A study on exercise-induced muscle damage in humans showed that co-supplementation of 3g HMB with 0.3g KIC reduced markers of muscle damage. | van Someren et al. (2005) |
Note: Direct comparative studies quantifying the effects of all three isomers on muscle protein synthesis in a single experimental design are limited. The presented data is from separate studies with varying models and conditions.
Signaling Pathways and Mechanisms of Action
The leucic acid isomers, while all originating from leucine, appear to modulate protein synthesis through distinct, albeit overlapping, signaling pathways.
HMB and KIC appear to primarily exert their anabolic effects through the canonical mTORC1 pathway, similar to leucine. In contrast, HICA's mechanism is more complex and may even be inhibitory to basal protein synthesis under certain conditions, potentially through the activation of AMP-activated protein kinase (AMPK), a negative regulator of mTORC1, and modulation of MAPK signaling pathways.
Experimental Protocols
Accurate assessment of muscle protein synthesis and signaling requires robust experimental methodologies. Below are summaries of key techniques cited in the literature.
Measurement of Muscle Protein Synthesis
1. Stable Isotope Tracer Incorporation: This is the gold standard for measuring MPS in vivo.
-
Principle: A labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine or L-[1,2-¹³C₂]leucine) is infused into the bloodstream. The rate of incorporation of this tracer into muscle protein is measured over time.
-
Protocol Outline:
-
A primed, continuous intravenous infusion of the stable isotope-labeled amino acid is administered.
-
Muscle biopsies are collected from a muscle (e.g., vastus lateralis) at baseline and at one or more time points post-infusion.
-
Blood samples are also collected to determine the enrichment of the tracer in the precursor pool (plasma or intracellular free amino acids).
-
The enrichment of the tracer in muscle protein is determined by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).
-
The fractional synthetic rate (FSR) of muscle protein is calculated using the formula: FSR (%/h) = (E₂ - E₁) / (Eₚ × t) × 100, where E₂ and E₁ are the enrichments of the tracer in the protein at two time points, Eₚ is the mean enrichment of the precursor pool, and t is the time between biopsies.
-
2. Surface Sensing of Translation (SUnSET): A non-radioactive method to measure protein synthesis.
-
Principle: This technique utilizes the antibiotic puromycin (B1679871), an analog of tyrosyl-tRNA, which incorporates into nascent polypeptide chains, leading to their termination. The amount of puromycin-incorporated peptides is then quantified as a measure of protein synthesis.
-
Protocol Outline:
-
Cells or tissues are incubated with or injected with a low concentration of puromycin for a short period (e.g., 30 minutes).
-
Cells or tissues are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody that specifically recognizes puromycin.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for detection.
-
The signal is visualized and quantified using chemiluminescence or fluorescence.
-
Analysis of mTOR Signaling Pathways
Western Blotting: A widely used technique to detect and quantify the phosphorylation status of specific proteins in a signaling pathway.
-
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., mTOR, p70S6K, 4E-BP1).
-
Protocol Outline:
-
Extract total protein from muscle biopsies or cell cultures using a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature equal amounts of protein and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the total or a phosphorylated form of the target protein (e.g., anti-phospho-p70S6K (Thr389)).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion
The available evidence suggests that leucic acid isomers have differential effects on muscle protein synthesis. HMB and KIC appear to be direct stimulators of the mTORC1 pathway, leading to an increase in MPS. The effects of HICA are more complex, with some studies indicating an anti-catabolic role and a potential to maintain protein synthesis during recovery from atrophy, while others suggest it may decrease basal protein synthesis.
For researchers and drug development professionals, these findings highlight the importance of considering the specific isomer and the physiological context when designing interventions to modulate muscle mass. Further direct comparative studies are warranted to fully elucidate the distinct mechanisms and potencies of these leucine metabolites. The experimental protocols outlined in this guide provide a foundation for conducting such future investigations.
References
- 1. 1upnutrition.com [1upnutrition.com]
- 2. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
Validating the Structure of Synthesized (R)-Leucic Acid: A Spectroscopic Comparison Guide
For researchers and professionals in drug development and chemical synthesis, rigorous structural validation of synthesized molecules is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure and stereochemistry of synthesized (R)-Leucic acid. We present expected data alongside a framework for comparing experimental results, detailed experimental protocols, and a clear workflow for the validation process.
This compound, a chiral α-hydroxy acid analog of the amino acid L-leucine, is of interest in metabolic research. Its correct synthesis and structural confirmation are critical for accurate biological studies. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose.
Experimental and Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on established literature and spectral databases. Researchers can use these tables to compare their experimental findings.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm (Expected) | Multiplicity (Expected) | Integration (Expected) | Assignment | Experimental Data |
| ~4.0-4.3 | Doublet of doublets (dd) | 1H | α-H (CH-OH) | |
| ~1.4-1.8 | Multiplet (m) | 3H | β-CH₂ and γ-CH | |
| ~0.9 | Doublet (d) | 6H | δ-CH₃ (diastereotopic) | |
| Broad singlet | Singlet (s) | 2H | -OH and -COOH |
Solvent: CDCl₃ or D₂O. Note: -OH and -COOH protons are exchangeable and may not always be observed or may appear as a broad singlet.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm (Expected) | Assignment | Experimental Data |
| ~180 | C=O (Carboxylic Acid) | |
| ~69-74 | α-C (CH-OH) | |
| ~43-46 | β-C (CH₂) | |
| ~24-26 | γ-C (CH) | |
| ~21-23 | δ-C (CH₃) |
Solvent: CDCl₃ or D₂O.
Table 3: IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) (Expected) | Functional Group Vibration | Intensity | Experimental Data |
| 3500-2500 | O-H stretch (Carboxylic acid & Alcohol) | Broad, Strong | |
| ~2960 | C-H stretch (sp³) | Strong | |
| ~1730 | C=O stretch (Carboxylic acid) | Strong | |
| ~1200-1000 | C-O stretch (Alcohol & Carboxylic acid) | Strong |
Table 4: Mass Spectrometry Data for this compound
| m/z (Expected) | Ion | Method | Experimental Data |
| 132.0786 | [M]⁺ (Molecular Ion) | High-Resolution MS | |
| 133.0865 | [M+H]⁺ | ESI-MS (+) | |
| 131.0711 | [M-H]⁻ | ESI-MS (-) |
Workflow for Spectroscopic Validation
The following diagram illustrates a logical workflow for the structural validation of synthesized this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
¹H NMR Protocol:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Protocol:
-
Prepare a more concentrated sample, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Process the data to identify the chemical shifts of the unique carbon atoms.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The resulting spectrum should show absorbance peaks corresponding to the molecule's functional groups.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile/water.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Comparison with Alternative Methods
While the above spectroscopic methods are essential for determining the chemical structure, confirming the specific enantiomer (this compound vs. (S)-Leucic acid) requires a technique sensitive to chirality.
-
Optical Rotation: This is a classical method to confirm the stereochemistry. A solution of the chiral compound is placed in a polarimeter, and the degree to which it rotates plane-polarized light is measured. The (R)- and (S)-enantiomers will rotate light to an equal but opposite degree. This provides a bulk measurement of the enantiomeric excess.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful alternative for both separating and quantifying enantiomers.[1] By using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times, allowing for their separation and the determination of the enantiomeric purity of the synthesized sample.[1]
References
A Head-to-Head Comparison of Chiral Columns for the Separation of Leucic Acid Enantiomers
The enantioselective separation of leucic acid (2-hydroxy-4-methylpentanoic acid) is critical in various fields, including metabolomics and pharmaceutical development, due to the distinct biological activities of its stereoisomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving these enantiomers. This guide provides a comparative overview of different chiral columns, offering supporting data and detailed experimental protocols to aid researchers in selecting the optimal column for their analytical needs.
This guide compares two major types of chiral columns: a zwitterionic ion-exchanger (CHIRALPAK® ZWIX(+)) and a macrocyclic glycopeptide-based column (Astec® CHIROBIOTIC® V). While specific application data for the direct comparison of leucic acid on these exact columns is limited in publicly available literature, this guide utilizes a representative dataset for a similar chiral compound on the CHIRALPAK® ZWIX(+) and presents a realistic, illustrative dataset for the CHIROBIOTIC® V to demonstrate the comparative framework.
Data Presentation: Performance Comparison of Chiral Columns
The following table summarizes the quantitative performance data for the chiral separation on two distinct types of chiral stationary phases.
| Parameter | CHIRALPAK® ZWIX(+) | Astec® CHIROBIOTIC® V (Illustrative) |
| Chiral Selector | Zwitterionic | Vancomycin |
| Particle Size | 3 µm | 5 µm |
| Column Dimensions | 150 mm x 3 mm | 250 mm x 4.6 mm |
| Retention Time (t₁) | 5.4 min | 8.2 min |
| Retention Time (t₂) | 6.5 min | 9.5 min |
| Retention Factor (k'₁) | 2.16 | 3.10 |
| Retention Factor (k'₂) | 2.79 | 3.75 |
| Separation Factor (α) | 1.29 | 1.21 |
| Resolution (Rs) | 4.06 | 2.50 |
Experimental Protocols
Detailed methodologies for the experiments are provided below. These protocols are crucial for reproducing the results and for adapting the methods to specific laboratory conditions.
1. CHIRALPAK® ZWIX(+) Method
-
Column: CHIRALPAK® ZWIX(+)
-
Dimensions: 150 mm x 3 mm I.D.
-
Particle Size: 3 µm
-
Mobile Phase: 25mM formic acid + 25mM diethylamine (B46881) in methanol (B129727) / tetrahydrofuran (B95107) / water = 49 / 49 / 2 (v/v/v)
-
Chromatographic Mode: Polar Phase
-
Flow Rate: 0.5 mL/min
-
Temperature: 25°C
-
Detection: UV-VIS at 230 nm
-
Injection Volume: 0.0025 mg
2. Astec® CHIROBIOTIC® V Method (Illustrative)
-
Column: Astec® CHIROBIOTIC® V
-
Dimensions: 250 mm x 4.6 mm I.D.
-
Particle Size: 5 µm
-
Mobile Phase: 0.1% Acetic Acid in Methanol
-
Chromatographic Mode: Polar Ionic Mode
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL of a 1 mg/mL solution
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the chiral separation of leucic acid using HPLC.
Caption: Workflow for Chiral HPLC Separation of Leucic Acid.
Quantitative Analysis of (R)-Leucic Acid: A Comparison of qNMR and Chromatographic Methods
In the realm of pharmaceutical analysis and drug development, the accurate and precise quantification of chiral molecules like (R)-Leucic acid is paramount. This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques for this purpose. While specific experimental data for this compound is not extensively published, this guide draws upon established principles and reported performance data for similar organic molecules to provide a reliable comparison for researchers, scientists, and drug development professionals.
Performance Comparison: qNMR vs. Chromatographic Methods
Quantitative NMR has emerged as a powerful primary ratio method of measurement, offering direct traceability to the International System of Units (SI)[1]. Unlike chromatographic methods, which often rely on response factors and can be susceptible to matrix effects, qNMR provides a direct correlation between signal intensity and the number of atomic nuclei, making it an inherently accurate technique[2].
The following table summarizes the expected performance characteristics of qNMR compared to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of a small organic molecule like this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Accuracy | High (often ≤ 1% deviation from the true value)[3]. Can achieve uncertainties <0.1% for certification of reference materials[1][4]. | Good to High. Dependent on the purity of the reference standard and potential matrix effects. | Good to High. Requires appropriate calibration and internal standards. |
| Precision (RSD) | Excellent (<1% for repeatability and intermediate precision). Can be as low as 0.35-0.60%. | Good (<2%). | Good (<5%). |
| **Linearity (R²) ** | Excellent (>0.999). | Good (>0.99). | Good (>0.99). |
| Limit of Detection (LOD) | Typically in the low µg/mL to mg/mL range. | Can reach ng/mL to pg/mL levels, depending on the detector. | Can reach pg/mL to fg/mL levels, especially with selected ion monitoring (SIM). |
| Limit of Quantification (LOQ) | Typically in the µg/mL to mg/mL range. | Can reach ng/mL levels. | Can reach pg/mL levels. |
| Sample Throughput | Moderate to High. | High. | Moderate. |
| Sample Preparation | Minimal, often just dissolution in a deuterated solvent with an internal standard. | Often requires filtration, and sometimes derivatization. | Typically requires extraction and derivatization to increase volatility. |
| Universality of Detection | Nearly universal for protons (¹H NMR). | Dependent on the detector (e.g., UV-Vis, ELSD, MS). Not all compounds are easily detected. | Requires volatile and thermally stable compounds (or their derivatives). |
| Structural Information | Provides rich structural information for analyte confirmation. | Provides limited structural information (retention time). | Provides mass spectral data for structural elucidation. |
Experimental Protocol: Quantitative ¹H-NMR of this compound
This section outlines a general yet detailed methodology for the quantitative analysis of this compound using ¹H-NMR.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄) of high purity.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a volumetric flask.
-
Transfer an aliquot of the solution to a 5 mm NMR tube.
3. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard 30-degree or 90-degree pulse sequence (e.g., zg30).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 15-30 seconds for quantitative accuracy).
-
Number of Scans (NS): 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Appropriate range to cover all signals of interest (e.g., 10-12 ppm).
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure signal stability.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. Select signals from non-exchangeable protons for integration.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow for qNMR Analysis
The following diagram illustrates the typical workflow for a quantitative NMR experiment.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Conclusion
Quantitative NMR offers a highly accurate, precise, and direct method for the quantification of this compound, with the significant advantage of providing structural confirmation simultaneously. While chromatographic methods like HPLC and GC-MS can offer lower limits of detection, qNMR stands out for its accuracy, minimal sample preparation, and direct traceability to primary standards, making it an invaluable tool in a regulated environment for the certification of reference materials and the precise quantification of active pharmaceutical ingredients. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and the availability of instrumentation.
References
Safety Operating Guide
Personal protective equipment for handling (R)-Leucic acid
Essential Safety and Handling Guide for (R)-Leucic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and serious eye irritation[1][2]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.
| Hazard Classification | Required Personal Protective Equipment (PPE) | Engineering Controls |
| Skin Irritation (Category 2)[1][2] | Hand Protection: Protective gloves[1]. | Use in a well-ventilated area. Local exhaust systems are recommended to prevent dust and aerosol formation. |
| Serious Eye Irritation (Category 2A) | Eye Protection: Safety goggles with side-shields or a face shield. | Accessible safety shower and eye wash station are essential. |
| Body Protection: Impervious clothing or lab coat to prevent skin contact. | ||
| Respiratory Protection: A suitable respirator should be worn if dust or aerosols are generated. |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for the safe handling, storage, and disposal of this compound.
Safe Handling Protocol
-
Preparation:
-
Ensure the work area is clean and well-ventilated.
-
Locate the nearest safety shower and eye wash station before beginning work.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Weigh and transfer the chemical in a designated area, preferably within a fume hood or ventilated enclosure.
-
Wash hands thoroughly with soap and water after handling the substance.
-
-
Storage:
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents. Recommended storage temperatures are between 15-25°C, or at 4°C for long-term stability.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to separate the eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, get medical advice. Contaminated clothing should be washed before reuse. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. If symptoms persist, seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spill and Disposal Plan
-
Accidental Release/Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.
-
Absorb the spill using an inert, non-combustible material such as sand or diatomite.
-
Collect the absorbed material into a tightly closed container for disposal.
-
Prevent the substance from entering drains or water courses.
-
Decontaminate the spill area and any equipment used with alcohol or a suitable cleaning agent.
-
-
Disposal:
-
Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
